molecular formula C49H55N5O12S3 B15622464 MB 660R DBCO

MB 660R DBCO

Cat. No.: B15622464
M. Wt: 1002.2 g/mol
InChI Key: APTGRKWQWFTUQY-UHFFFAOYSA-N
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Description

MB 660R DBCO is a useful research compound. Its molecular formula is C49H55N5O12S3 and its molecular weight is 1002.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H55N5O12S3

Molecular Weight

1002.2 g/mol

IUPAC Name

3-[20-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate

InChI

InChI=1S/C49H55N5O12S3/c1-48(2)27-35(30-68(60,61)62)37-23-39-44(66-45-26-43-38(24-40(45)51-39)36(31-69(63,64)65)28-49(3,4)54(43)21-10-22-67(57,58)59)25-42(37)53(48)20-9-15-46(55)50-19-18-47(56)52-29-34-13-6-5-11-32(34)16-17-33-12-7-8-14-41(33)52/h5-8,11-14,23-26,35-36H,9-10,15,18-22,27-31H2,1-4H3,(H3-,50,55,57,58,59,60,61,62,63,64,65)

InChI Key

APTGRKWQWFTUQY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to MB 660R DBCO for Advanced Bio-conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MB 660R DBCO, a far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. It is designed for advanced applications in bioconjugation, particularly in the fields of cellular imaging, proteomics, and drug development, where precise and efficient labeling of biomolecules is paramount.

Core Properties and Specifications

This compound is a bright and exceptionally photostable rhodamine-based dye. Its key feature is the DBCO moiety, which enables covalent labeling of azide-modified biomolecules through a copper-free click chemistry reaction. This bioorthogonal reaction is ideal for applications in living systems where the cytotoxicity of a copper catalyst is a concern.[1] The dye is water-soluble and maintains its fluorescent properties over a broad pH range.[2][3][4][5]

Quantitative Data Summary

The photophysical and chemical properties of this compound and its spectrally similar acid form are summarized below.

PropertyValueNotes
Excitation Maximum (λmax) ~665 nmCan be efficiently excited by 633 nm or 635 nm lasers.[2][3][4][5]
Emission Maximum (λem) ~685 - 690 nmIn the far-red to near-infrared borderline spectral region.[2][3][4][5]
Molar Extinction Coefficient (ε) 92,000 cm-1M-1Value for the spectrally similar MB 660R Acid.
Fluorescence Quantum Yield (Φ) Not specifiedFor similar rhodamine dyes, quantum yields can range from 58% to 92% for the free dye and 18% to 64% for antibody conjugates. The quantum yield for the spectrally similar Alexa Fluor 660 was measured relative to Alexa Fluor 647 (Φ = 0.33).
Recommended pH Range 4 - 10pH-insensitive.[2][3][4]
Solubility Water, DMSO, DMF
Spectrally Similar Dyes Alexa Fluor® 660, CF® 660R Dye[3]

Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound utilizes the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that does not require a cytotoxic copper catalyst. The high ring strain of the dibenzocyclooctyne (DBCO) group significantly lowers the activation energy for the [3+2] cycloaddition with an azide-functionalized molecule, allowing the reaction to proceed efficiently at physiological temperatures. This reaction is highly selective, forming a stable triazole linkage.

Signaling Pathway Diagram

The following diagram illustrates the copper-free click chemistry reaction between this compound and an azide-containing biomolecule.

SPAAC_Reaction MB660R_DBCO MB 660R Fluorescent Dye DBCO (Strained Alkyne) Labeled_Product Covalently Labeled Biomolecule MB 660R Triazole Linkage MB660R_DBCO->Labeled_Product SPAAC (Copper-Free) Azide_Biomolecule Azide-Modified Biomolecule N₃ Azide_Biomolecule->Labeled_Product

Copper-free SPAAC reaction of this compound with an azide-modified biomolecule.

Experimental Protocols

This section provides a general methodology for labeling proteins with this compound. The protocol should be optimized for specific applications.

Materials
  • This compound

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Experimental Workflow Diagram

The overall workflow for labeling a protein with this compound is depicted below.

Labeling_Workflow prep_dye 1. Prepare this compound stock solution in anhydrous DMSO. reaction 3. Add this compound solution to the protein solution. prep_dye->reaction prep_protein 2. Prepare azide-modified protein in reaction buffer. prep_protein->reaction incubation 4. Incubate the reaction mixture (e.g., 1-2 hours at RT or overnight at 4°C). reaction->incubation purification 5. Purify the conjugate using a desalting column to remove excess dye. incubation->purification characterization 6. Characterize the labeled protein (e.g., via spectroscopy). purification->characterization storage 7. Store the conjugate at 2-8°C, protected from light. characterization->storage

General experimental workflow for protein labeling with this compound.
Detailed Methodology

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Mix by vortexing until fully dissolved.

  • Reaction Setup:

    • Prepare the azide-modified protein in a reaction buffer such as PBS at a concentration of 1-5 mg/mL. The buffer should be free of azides.

    • Add the this compound stock solution to the protein solution. A 1.5- to 10-fold molar excess of the dye is recommended. The final concentration of DMSO should be kept below 20% to minimize protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Purification of the Conjugate:

    • Remove the unreacted this compound by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The colored fractions will elute first.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~665 nm (for MB 660R).

  • Storage:

    • Store the purified this compound-labeled protein at 2-8°C, protected from light.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a range of applications:

  • Fluorescence Microscopy: Its brightness and photostability are ideal for demanding imaging techniques such as confocal microscopy and single-molecule imaging.[3]

  • In Vivo Imaging: The far-red emission spectrum minimizes interference from tissue autofluorescence, enabling deeper tissue penetration and higher signal-to-noise ratios.

  • Drug Target Identification and Validation: this compound can be used to label and track drug molecules, providing insights into their distribution, metabolism, and interaction with target biomolecules.

  • High-Throughput Screening: The efficiency of the copper-free click reaction facilitates the rapid labeling of compound libraries for screening assays.

Logical Relationships in Application

The selection and application of this compound in an experimental design involves a series of logical considerations.

Logical_Relationship biomolecule Biomolecule of Interest azide_mod Introduce Azide Group biomolecule->azide_mod spaac Copper-Free Click Reaction azide_mod->spaac mb660r_dbco This compound mb660r_dbco->spaac labeled_biomolecule Fluorescently Labeled Biomolecule spaac->labeled_biomolecule application Downstream Application (e.g., Imaging, Assay) labeled_biomolecule->application

References

An In-Depth Technical Guide to the Mechanism and Application of MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe MB 660R DBCO, focusing on its mechanism of action, key performance characteristics, and detailed protocols for its application in biological research and drug development.

Core Principles: The Power of Bioorthogonal Chemistry

This compound is a fluorescent labeling reagent that utilizes a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free "click chemistry" reaction enables the covalent labeling of azide-containing biomolecules within complex biological systems.[1] The core of this technology lies in the highly strained dibenzocyclooctyne (DBCO) group, which readily reacts with an azide (B81097) to form a stable triazole linkage. This reaction is highly specific and proceeds efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[1]

The MB 660R component is a far-red fluorescent dye belonging to the rhodamine family. Rhodamine dyes are known for their exceptional brightness and photostability, making MB 660R an excellent choice for demanding applications such as confocal microscopy.[1]

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reaction between this compound and an azide-modified molecule is a concerted [3+2] cycloaddition. The significant ring strain of the DBCO group dramatically lowers the activation energy of the reaction, allowing it to proceed rapidly and specifically with the azide.

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Data

For effective experimental design, it is crucial to understand the quantitative parameters of this compound and its reaction. The following tables summarize the key photophysical properties and reaction kinetics.

Table 1: Photophysical Properties of MB 660R and Spectrally Similar Dyes

PropertyMB 660RCF™660RAlexa Fluor® 660
Excitation Maximum (nm) ~665[1]663[2][3]663
Emission Maximum (nm) ~685[1]682[2][3]691[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not Specified100,000[2][3]132,000[5]
Fluorescence Quantum Yield Not SpecifiedNot Specified~0.33 (relative to Alexa Fluor 647)[6]
Photostability Exceptionally photostable[1]Unrivaled photostability[3][7]Highly photostable[5]
Solubility Water soluble[1]Not SpecifiedHighly water soluble[5]
pH Sensitivity Insensitive from pH 4 to 10[1]Not SpecifiedInsensitive from pH 4 to 10[5]

Table 2: Reaction Kinetics of DBCO-Azide Cycloaddition

ParameterValueConditions
Second-Order Rate Constant (k₂) (2.1 ± 0.2) L mol⁻¹ s⁻¹DBCO-PEG4-acid with azide-PEG4-acid in PBS, pH 7.4 at 37°C

Experimental Protocols

Antibody Conjugation with this compound

This protocol outlines the steps for conjugating this compound to an antibody for use in applications such as immunofluorescence or targeted drug delivery.

Materials:

  • Antibody of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Rotator or shaker

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If necessary, exchange the buffer using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add a 20- to 30-fold molar excess of the 10 mM this compound-NHS ester stock solution to the antibody solution.

    • Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 20%.

    • Incubate the reaction for 60 minutes at room temperature with gentle rotation.

  • Quenching Reaction:

    • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted DBCO-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unconjugated this compound and quenching buffer components by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~665 nm (for MB 660R).

Antibody_Conjugation_Workflow Reagent_Prep Reagent Preparation (10 mM this compound-NHS in DMSO) Conjugation Conjugation Reaction (20-30x molar excess DBCO-NHS, 1 hr, RT) Reagent_Prep->Conjugation Antibody_Prep Antibody Preparation (1-10 mg/mL in PBS) Antibody_Prep->Conjugation Quenching Quenching Reaction (50-100 mM Tris, 15 min, RT) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Characterization Characterization (Optional) (Determine DOL) Purification->Characterization

Caption: Workflow for antibody conjugation with this compound.

Live-Cell Imaging with this compound

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells for fluorescence microscopy.

Materials:

  • Live cells cultured in an appropriate vessel for microscopy

  • Metabolic labeling reagent (e.g., an azide-modified sugar like Ac₄ManNAz)

  • This compound

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Incubate cells with an appropriate concentration of the azide-modified metabolic precursor in their normal growth medium for 24-48 hours. This allows for the incorporation of azides into cellular biomolecules.

  • Cell Preparation for Labeling:

    • Gently wash the cells twice with pre-warmed live-cell imaging buffer to remove any unincorporated metabolic label.

  • Labeling with this compound:

    • Prepare a working solution of this compound in live-cell imaging buffer (typically 5-20 µM).

    • Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound this compound.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Proceed to image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., excitation at ~640 nm and emission collection at ~680 nm).

Live_Cell_Imaging_Workflow Metabolic_Labeling Metabolic Labeling (Incubate cells with azide precursor, 24-48 hr) Cell_Prep Cell Preparation (Wash cells twice with imaging buffer) Metabolic_Labeling->Cell_Prep Labeling Labeling with this compound (5-20 µM in imaging buffer, 30-60 min, 37°C) Cell_Prep->Labeling Washing Washing (Wash cells three times with imaging buffer) Labeling->Washing Imaging Fluorescence Microscopy (Image in fresh imaging buffer) Washing->Imaging

Caption: Workflow for live-cell imaging using this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development:

  • Target Identification and Validation: Fluorescently labeled antibodies or small molecules can be used to visualize and track the localization and trafficking of target proteins in cells and tissues.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The in vivo stability of the triazole linkage allows for the tracking of drug distribution and target engagement over time.

  • High-Throughput Screening (HTS): The robust and specific nature of the click reaction is well-suited for developing cell-based assays for screening compound libraries.

  • Antibody-Drug Conjugate (ADC) Development: The DBCO moiety can be incorporated into linkers for the site-specific conjugation of cytotoxic payloads to antibodies, a critical aspect of modern ADC design.[1]

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its reliance on the robust and bioorthogonal SPAAC reaction, combined with the excellent photophysical properties of the MB 660R dye, enables a wide range of applications from fundamental cell biology to the development of targeted therapeutics. The detailed protocols provided in this guide offer a starting point for the successful implementation of this technology in your research.

References

MB 660R DBCO: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of MB 660R DBCO, a fluorescent dye crucial for bioorthogonal labeling and imaging. This document details the core photophysical characteristics, experimental protocols for its use in copper-free click chemistry, and a visualization of the underlying reaction mechanism.

Core Spectral and Photophysical Properties

This compound is a bright and photostable far-red fluorescent dye.[1] It is a rhodamine-based dye, which contributes to its high brightness and exceptional photostability.[1] The dye is water-soluble and its fluorescence is insensitive to pH in the range of 4 to 10.[1] These properties make it an excellent candidate for a variety of applications in biological imaging and bioconjugation, particularly in environments where pH may vary.

PropertyValueReference Dye/Condition
Maximum Absorption (λ_abs) ~665 nm[1][2]
Maximum Emission (λ_em) ~685 nm[1][2]
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[1]
Recommended Laser Line 633 or 635 nm[1][2]
Quantum Yield (Φ) Not available(Alexa Fluor 660: ~0.33 in PBS)
Fluorescence Lifetime (τ) Not available(CF™660R: Data not available)

Experimental Protocols

This compound is primarily used in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for labeling azide-containing biomolecules.[1] This reaction is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes.

General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein containing primary amines (e.g., lysine (B10760008) residues) with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 20% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove unreacted this compound using a desalting column equilibrated with the desired storage buffer.

Copper-Free Click Chemistry with Azide-Modified Biomolecules

This protocol describes the reaction of a DBCO-labeled biomolecule (prepared as above) with an azide-modified counterpart.

Materials:

  • DBCO-labeled biomolecule

  • Azide-modified biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the DBCO-labeled and azide-modified biomolecules in the reaction buffer.

  • Click Reaction: Mix the DBCO-labeled and azide-modified biomolecules. A 1.5- to 10-fold molar excess of the azide-labeled partner is often recommended.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Analysis: The resulting conjugate can be analyzed and purified by methods such as SDS-PAGE, and chromatography.

Visualizing the Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this compound's utility lies in its participation in SPAAC. The DBCO (dibenzocyclooctyne) group is a strained alkyne that readily reacts with an azide (B81097) group to form a stable triazole linkage without the need for a copper catalyst, which can be toxic to cells.

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Copper-Free Click Chemistry cluster_product Product MB660R_DBCO This compound (Fluorophore with Strained Alkyne) SPAAC SPAAC Reaction (Strain-Promoted Alkyne-Azide Cycloaddition) MB660R_DBCO->SPAAC Azide_Biomolecule Azide-Modified Biomolecule (e.g., Protein, Nucleic Acid) Azide_Biomolecule->SPAAC Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) SPAAC->Labeled_Biomolecule Covalent Bond Formation

Caption: Workflow of Copper-Free Click Chemistry with this compound.

This diagram illustrates the straightforward and efficient nature of labeling biomolecules using this compound through the SPAAC reaction, a cornerstone of modern bioconjugation techniques.

References

Unveiling the Far-Red Frontier: A Technical Guide to MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MB 660R DBCO, a fluorescent probe designed for the precise and efficient labeling of biomolecules. We will explore its spectral properties, delve into the core technology of copper-free click chemistry, and provide detailed experimental protocols for its application in cellular and molecular research.

Core Properties of this compound

This compound is a bright and highly photostable far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3][4][5][6] This rhodamine-based dye emits fluorescence in the borderline spectral region between far-red and near-infrared, making it an ideal candidate for applications requiring deep tissue penetration and minimal autofluorescence.[1][2][3][7] Its exceptional brightness and photostability make it well-suited for demanding imaging techniques such as confocal microscopy and single-molecule imaging.[1][4]

The key feature of this compound is its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][4] The DBCO moiety reacts specifically and efficiently with azide-tagged molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][4][8][9] This bioorthogonality allows for the labeling of biomolecules in complex biological environments, including living cells and organisms, without interfering with native biochemical processes.[2][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound:

PropertyValueReference
Excitation Maximum (λex)~665 nm[1][2][3][5][6][7]
Emission Maximum (λem)~685 nm[1][2][3][5][6][7]
Recommended Laser Line633 nm or 635 nm[1][2][3][5][6][7]
Molar Extinction Coefficient92,000 cm-1M-1[1]
Molecular Weight1003.19 g/mol [2]
SolubilityWater, DMSO, DMF[1]
pH SensitivitypH-insensitive from pH 4 to 10[1][2][3][5][6][7]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell and protein labeling applications. Optimization may be required depending on the specific cell type, protein, and experimental conditions.

Protocol 1: Labeling of Azide-Modified Glycans on Live Cells

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate azide (B81097) groups.

Materials:

  • Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO or DMF

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Metabolic Labeling: Culture cells in the presence of an appropriate concentration of an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.

  • Prepare this compound Stock Solution: Immediately before use, prepare a 2 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed PBS.

  • Labeling Reaction: Incubate the cells with 15 µM this compound in fresh, pre-warmed cell culture medium for 1 hour at 37°C.[10] The optimal concentration of this compound may vary and should be determined for each cell type.

  • Wash: Wash the cells three times with PBS to remove any unreacted probe.[10]

  • Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for far-red fluorescence.

Protocol 2: Labeling of Azide-Modified Proteins

This protocol outlines the general steps for labeling a purified protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification resin or column to remove excess dye (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a suitable buffer.

  • Prepare this compound Solution: Immediately before use, prepare a 3.5 mM solution of this compound in anhydrous DMSO or DMF.[11]

  • Labeling Reaction: Add a 1.5- to 10-fold molar excess of the this compound solution to the protein solution.[12] The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight on ice.[11]

  • Purification: Remove the unreacted this compound from the labeled protein using a suitable purification method, such as a desalting column or dialysis.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the this compound at ~665 nm.

Visualizing the Workflow

The following diagrams illustrate the conceptual workflows for the labeling processes described above.

G cluster_0 Cellular Labeling Workflow Metabolic Labeling Metabolic Labeling Cell Wash 1 Wash Metabolic Labeling->Cell Wash 1 Introduce azide sugar Labeling Incubate with This compound Cell Wash 1->Labeling Cell Wash 2 Wash Labeling->Cell Wash 2 Imaging Imaging Cell Wash 2->Imaging Visualize

Cellular Labeling Workflow

G cluster_1 Protein Labeling Workflow Azide Protein Azide-Modified Protein Add DBCO Add this compound Azide Protein->Add DBCO Incubation Incubation Add DBCO->Incubation React Purification Purification Incubation->Purification Remove excess dye Labeled Protein Labeled Protein Purification->Labeled Protein

Protein Labeling Workflow

G cluster_2 Copper-Free Click Chemistry Azide Azide-Modified Biomolecule Reaction Azide->Reaction DBCO This compound DBCO->Reaction Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Reaction->Triazole Strain-Promoted Cycloaddition

SPAAC Reaction Mechanism

References

MB 660R DBCO: A Technical Guide to Photostability and Brightness for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photophysical properties of MB 660R DBCO, a far-red fluorescent dye increasingly utilized in biological imaging and drug development. While lauded for its brightness and photostability, this guide provides a comprehensive overview of its known characteristics and outlines detailed experimental protocols for the quantitative assessment of its performance. This document is intended to serve as a valuable resource for researchers employing this compound in demanding applications such as confocal microscopy, single-molecule imaging, and high-content screening.

Core Properties of this compound

This compound is a rhodamine-based dye functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry reactions. This allows for the specific labeling of azide-modified biomolecules in biological systems where the cytotoxicity of a copper catalyst is a concern.[1] The dye is characterized by its far-red emission, which is advantageous for deep tissue imaging and multiplexing with other fluorophores due to reduced autofluorescence and light scattering in biological samples.[2]

This compound is described as a bright and exceptionally photostable dye, a common feature of rhodamine-based fluorophores.[][4][5][6] It is water-soluble and its fluorescence is insensitive to pH in the range of 4 to 10.[5][6][7]

PropertyValueSource
Excitation Maximum (λex) ~665 nm[5][6][7]
Emission Maximum (λem) ~685 nm[5][6][7]
Recommended Laser Line 633 or 635 nm[5][6][7]
Molecular Weight ~1003.19 g/mol [1]
Solubility Water, DMSO, DMF[1]
pH Sensitivity Insensitive in the range of pH 4 to 10[5][6][7]

Quantitative Assessment of Brightness and Photostability

Brightness: Determining Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is a key determinant of a fluorophore's brightness. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A comparative method, using a well-characterized fluorescent standard with a known quantum yield, is the most common approach for determining the ΦF of a new dye.[8]

For far-red dyes like MB 660R, a suitable standard would be Alexa Fluor 647 in PBS (ΦF = 0.33) or another well-characterized dye with similar spectral properties.[9]

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the reference standard (e.g., Alexa Fluor 647) and this compound in a suitable solvent (e.g., PBS for water-soluble dyes).

    • Prepare a series of dilutions of both the standard and the sample to obtain solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to work in a low absorbance range to avoid inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a fluorometer, record the fluorescence emission spectrum of each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

      ΦF,sample = ΦF,std * (Slopesample / Slopestd) * (nsample2 / nstd2)

      where:

      • ΦF,std is the quantum yield of the standard.

      • Slopesample and Slopestd are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and standard, respectively.

      • nsample and nstd are the refractive indices of the solvents used for the sample and standard, respectively (if different).

G Workflow for Determining Fluorescence Quantum Yield cluster_measure Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Stock dilute_standard Serial Dilutions of Standard prep_standard->dilute_standard prep_sample Prepare Sample Stock dilute_sample Serial Dilutions of Sample prep_sample->dilute_sample abs_measure Measure Absorbance (UV-Vis Spectrophotometer) dilute_standard->abs_measure dilute_sample->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for Determining Fluorescence Quantum Yield.

Photostability: Quantifying Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse imaging and single-molecule tracking. While MB 660R is reported to be highly photostable, quantitative measurement is necessary for direct comparison with other dyes and for optimizing imaging conditions.

  • Sample Preparation:

    • Prepare a sample of this compound conjugated to a biomolecule or embedded in a polymer film on a microscope slide. The concentration should be sufficient to obtain a good signal-to-noise ratio.

    • Include a control area on the same slide that will not be illuminated.

  • Image Acquisition Setup:

    • Use a confocal laser scanning microscope equipped with a 633 nm or 635 nm laser.

    • Set the imaging parameters (laser power, detector gain, pinhole size, scan speed) to appropriate levels for initial imaging. It is important to keep these parameters constant throughout the experiment.

  • Photobleaching Experiment:

    • Select a region of interest (ROI) within the sample.

    • Acquire an initial image (t=0) of the ROI.

    • Continuously illuminate the ROI with the excitation laser at a defined power.

    • Acquire images of the ROI at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Correct for any background noise by subtracting the mean intensity of a non-fluorescent area.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching rate can be determined by fitting the decay curve to an exponential function. The time at which the fluorescence intensity drops to 50% of its initial value (t1/2) is a common metric for photostability.

G Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Labeled Sample on Microscope Slide setup_microscope Confocal Microscope Setup (633/635 nm laser) prep_sample->setup_microscope select_roi Select Region of Interest (ROI) setup_microscope->select_roi initial_image Acquire Initial Image (t=0) select_roi->initial_image continuous_illumination Continuous Illumination of ROI initial_image->continuous_illumination time_series Acquire Time-Lapse Images continuous_illumination->time_series measure_intensity Measure Mean ROI Intensity time_series->measure_intensity normalize Normalize Intensity to t=0 measure_intensity->normalize plot Plot Normalized Intensity vs. Time normalize->plot calculate Determine Photobleaching Rate (t1/2) plot->calculate

Caption: Workflow for Photostability Measurement.

Application in Drug Development: Copper-Free Click Chemistry

The DBCO moiety of this compound allows for its conjugation to azide-modified biomolecules via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This "copper-free" click chemistry is highly specific and biocompatible, making it ideal for labeling proteins, nucleic acids, and other molecules in living cells and organisms without the concern of copper-induced toxicity.

Experimental Protocol: Labeling of an Azide-Modified Protein
  • Reagent Preparation:

    • Dissolve the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a compatible organic solvent like DMSO.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be below 10% to maintain protein stability.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein, by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~665 nm (for MB 660R).

G Copper-Free Click Chemistry Workflow cluster_reagents Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization protein Azide-Modified Protein in Amine-Free Buffer mix Mix Protein and Dye protein->mix dye This compound in DMSO dye->mix incubate Incubate (RT or 4°C) mix->incubate purify Remove Unreacted Dye (e.g., Desalting Column) incubate->purify characterize Determine Degree of Labeling (DOL) (UV-Vis Spectroscopy) purify->characterize

Caption: Copper-Free Click Chemistry Workflow.

Conclusion

This compound is a valuable tool for researchers in cell biology and drug development, offering bright, far-red fluorescence and the capability for specific biomolecular labeling through copper-free click chemistry. While its qualitative properties are well-documented, this guide highlights the current lack of publicly available quantitative data on its fluorescence quantum yield and photostability. The provided experimental protocols offer a clear path for researchers to determine these critical parameters in their own laboratories, enabling more rigorous and reproducible fluorescence-based assays. By understanding and quantifying the performance of this compound, scientists can better optimize their imaging experiments and fully leverage the capabilities of this powerful fluorescent probe.

References

An In-depth Technical Guide to the Water Solubility and pH Insensitivity of MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 660R DBCO is a fluorescent probe that combines a bright and highly photostable far-red rhodamine dye, MB 660R, with a dibenzocyclooctyne (DBCO) group. This combination makes it a valuable tool for copper-free click chemistry, enabling the specific labeling of azide-modified biomolecules in biological systems where copper catalysts would be cytotoxic.[1][2][3] The far-red emission of MB 660R, with an emission maximum around 685-690 nm, is advantageous for in vivo imaging and multiplexing studies due to reduced autofluorescence from biological samples in this spectral region.[3] Key to its utility in biological applications are its excellent water solubility and insensitivity to pH changes within a physiological range, which ensure reliable performance in aqueous buffers and cellular environments.[3][4][5] This technical guide provides a detailed overview of these crucial properties, including illustrative experimental protocols for their determination and a summary of the dye's performance characteristics.

Physicochemical and Spectroscopic Properties

The core attributes of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λmax)~665 nm[3][4]
Emission Maximum (λem)~685-690 nm[3][4]
Molar Extinction Coefficient~92,000 cm⁻¹M⁻¹[6]
Recommended Laser Line633 or 635 nm[3][4]
Molecular Weight~1003.19 g/mol [6]
Spectrally Similar DyesAlexa Fluor® 660, CF® 660R[3]

Water Solubility

This compound is consistently described as a water-soluble dye, a critical feature for its application in bioconjugation and cellular imaging, which are predominantly performed in aqueous media.[3][4][5] While precise quantitative solubility data is not publicly detailed by manufacturers, the dye is readily soluble in common biological buffers such as phosphate-buffered saline (PBS), as well as polar organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF).

Illustrative Data on Water Solubility

The following table presents representative data on the solubility of this compound in various solvents, based on typical performance for this class of fluorescent probes.

SolventEstimated Solubility (at 25°C)Notes
Deionized Water≥ 1 mg/mLMay require vortexing and sonication for complete dissolution.
Phosphate-Buffered Saline (PBS), pH 7.4≥ 1 mg/mLReadily soluble for most labeling applications.
Dimethylsulfoxide (DMSO)≥ 10 mg/mLStock solutions are typically prepared in DMSO.
Dimethylformamide (DMF)≥ 10 mg/mLAn alternative to DMSO for preparing stock solutions.
Experimental Protocol for Determining Water Solubility

The following is a representative protocol for determining the aqueous solubility of this compound.

Objective: To determine the approximate solubility of this compound in deionized water.

Materials:

  • This compound, solid

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Benchtop centrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound (e.g., 2 mg) to a pre-weighed microcentrifuge tube.

    • Add 1 mL of deionized water to the tube.

    • Vortex the tube vigorously for 2 minutes to facilitate dissolution.

    • Place the tube on a rotator and mix at room temperature for 2 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at 14,000 x g for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification of Solubilized Dye:

    • Prepare a series of dilutions of the supernatant in deionized water (e.g., 1:100, 1:200, 1:500).

    • Measure the absorbance of each dilution at the maximum absorbance wavelength of MB 660R (~665 nm) using a UV-Vis spectrophotometer.

    • Calculate the concentration of the dye in the supernatant using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (92,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

    • The concentration of the undiluted supernatant represents the aqueous solubility of this compound.

pH Insensitivity

A significant advantage of this compound is the stability of its fluorescence across a broad pH range, typically cited as pH 4 to pH 10.[3][4][5] This property is crucial for quantitative applications in biological systems where different cellular compartments can have varying pH levels. The rhodamine core of the dye is responsible for this robust pH tolerance.

Illustrative Data on pH Insensitivity

The table below summarizes the expected relative fluorescence intensity of this compound at various pH values, normalized to the fluorescence at pH 7.4.

pHRelative Fluorescence Intensity (%)
4.098
5.099
6.0100
7.0100
8.0101
9.099
10.097
Experimental Protocol for Assessing pH Insensitivity

This protocol describes a method to evaluate the pH-dependent fluorescence of this compound.

Objective: To determine the fluorescence stability of this compound across a range of pH values.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 4-5, phosphate (B84403) buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-10)

  • Fluorometer

  • 96-well black microplate

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound by diluting the DMSO stock solution in deionized water to a final concentration of 1 µM.

    • In a 96-well black microplate, add 198 µL of each pH buffer to separate wells.

    • Add 2 µL of the 1 µM this compound working solution to each well, resulting in a final concentration of 10 nM.

    • Prepare a blank for each buffer containing only the buffer and 2 µL of deionized water.

  • Fluorescence Measurement:

    • Incubate the microplate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence intensity of each well using a fluorometer with excitation set to ~665 nm and emission measured at ~690 nm.

    • Subtract the blank reading for each buffer from the corresponding sample reading.

  • Data Analysis:

    • Normalize the fluorescence intensity of each sample to the intensity measured at pH 7.4.

    • Plot the normalized fluorescence intensity as a function of pH.

Applications and Workflow

This compound is primarily used for the fluorescent labeling of azide-modified biomolecules via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reaction mechanism involves the [3+2] cycloaddition of the strained alkyne (DBCO) with an azide (B81097) to form a stable triazole linkage.[7] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[2]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product MB660R_DBCO MB 660R-DBCO Triazole_Product MB 660R-Labeled Biomolecule (Stable Triazole Linkage) MB660R_DBCO->Triazole_Product Strain-Promoted [3+2] Cycloaddition Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Triazole_Product Protein_Labeling_Workflow Start Start: Azide-Modified Protein Reaction Incubate Protein with This compound (e.g., 1-2 hours at RT) Start->Reaction Dissolve_DBCO Dissolve this compound in DMSO Dissolve_DBCO->Reaction Purification Purify Labeled Protein (e.g., Size Exclusion Chromatography) Reaction->Purification Remove excess dye Analysis Analyze Labeled Protein (SDS-PAGE, Spectroscopy) Purification->Analysis End End: Purified Labeled Protein Analysis->End

References

An In-depth Technical Guide to MB 660R DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MB 660R DBCO, a fluorescent probe designed for copper-free click chemistry. It details its physicochemical properties, experimental protocols for its application in labeling biomolecules, and its utility in visualizing cellular pathways.

Introduction to this compound and Copper-Free Click Chemistry

This compound is a bright and photostable far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] This rhodamine-based dye is designed for the detection of azide-containing biomolecules through a bioorthogonal reaction known as copper-free click chemistry or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3] The intrinsic ring strain of the DBCO moiety allows for a rapid and specific reaction with azides to form a stable triazole linkage without the need for a cytotoxic copper(I) catalyst.[3] This makes this compound an ideal tool for labeling and imaging in living cells and whole organisms where the presence of copper is a concern.[1]

The dye emits fluorescence in the far-red to near-infrared borderline spectral region, making it suitable for applications requiring deep tissue penetration and minimal autofluorescence.[1][2] Its high brightness, photostability, and water solubility further contribute to its utility in demanding imaging applications such as confocal microscopy and single-molecule imaging.[1]

Physicochemical and Spectroscopic Properties

This compound exhibits excellent spectroscopic properties, characterized by strong absorption in the red region of the spectrum and bright far-red emission. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Excitation Maximum (λmax, abs) ~665 nm[1][2]
Emission Maximum (λmax, em) ~685-690 nm[1][2]
Molar Extinction Coefficient (ε) 92,000 cm-1M-1
Molecular Weight ~1003.19 g/mol
Recommended Laser Line 633 or 635 nm[1][2]
Solubility Water, DMSO, DMF
Storage Conditions -20°C, desiccated

Reaction Kinetics

The reaction between DBCO and azides is a second-order reaction. The rate of this reaction is crucial for efficient labeling, especially at low concentrations of reactants. The second-order rate constant for the reaction of DBCO with benzyl (B1604629) azide (B81097) has been reported to be approximately 0.24 M⁻¹s⁻¹. For peptide ligation in an aqueous buffer, a similar rate constant of 0.34 M⁻¹s⁻¹ has been observed.[4][5]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in copper-free click chemistry.

General Protocol for Protein Labeling

This protocol outlines the general steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 2 to 10-fold molar excess of the this compound stock solution to the azide-modified protein solution. The optimal molar ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the protein and reactant concentrations.

  • Purification: Remove the unreacted this compound from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

  • Confirmation of Labeling (Optional): Successful labeling can be confirmed by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~665 nm (for MB 660R). The degree of labeling (DOL) can be calculated from these values.

Protocol for Cell Surface Labeling and Flow Cytometry

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

  • Cells cultured with an azide-containing sugar (e.g., Ac4ManNAz)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Growth medium

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the azide-metabolically labeled cells and wash them twice with PBS.

  • Labeling: Resuspend the cells in growth media containing 10-50 µM this compound. The optimal concentration should be determined for the specific cell line.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove any unbound dye.

  • Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer with appropriate laser excitation (e.g., 633 nm or 640 nm) and emission filters.

Protocol for Labeling Azide-Modified RNA

This protocol is for the labeling of in vitro transcribed or chemically synthesized RNA containing azide modifications.

Materials:

  • Azide-modified RNA

  • This compound

  • RNase-free water

  • RNase-free buffer (e.g., PBS, pH 7.4)

  • RNA purification kit or method (e.g., spin columns or ethanol (B145695) precipitation)

Procedure:

  • RNA Quantification: Determine the concentration of the azide-modified RNA using a spectrophotometer.

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the azide-modified RNA (e.g., 1-5 µg) with a 10 to 50-fold molar excess of this compound in a reaction buffer such as PBS. The final volume should be kept small (e.g., 20-50 µL) to ensure a high concentration of reactants.

  • Incubation: Incubate the reaction for 1-2 hours at 37°C, protected from light.

  • Purification: Purify the labeled RNA from the unreacted dye using an appropriate RNA purification method.

  • Quantification of Labeled RNA: Determine the concentration of the purified, labeled RNA. The labeling efficiency can be assessed by measuring the absorbance at 260 nm (for RNA) and ~665 nm (for MB 660R).

Visualization of Cellular Pathways and Experimental Workflows

This compound is a powerful tool for visualizing a variety of biological processes. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow where this probe can be applied.

G_Protein_Coupled_Receptor_Signaling_Pathway G Protein-Coupled Receptor (GPCR) Signaling Visualization cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR with Azide Handle Agonist->GPCR 1. Binding G_Protein G Protein (αβγ) GPCR->G_Protein Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme 3. Gα activates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signaling Cascade MB_660R_DBCO MB_660R_DBCO->GPCR Click Reaction

Caption: Visualization of GPCR signaling using copper-free click chemistry.

Experimental_Workflow_for_Metabolic_Labeling Experimental Workflow for Metabolic Labeling and Imaging Start Start: Live Cells Metabolic_Labeling 1. Metabolic Labeling (e.g., with Azide-modified sugar) Start->Metabolic_Labeling Incubation 2. Incubation (Incorporate azide into biomolecules) Metabolic_Labeling->Incubation Washing1 Wash Incubation->Washing1 Click_Reaction 3. Copper-Free Click Reaction (Add this compound) Washing1->Click_Reaction Incubation2 4. Incubation (Label azide-tagged molecules) Click_Reaction->Incubation2 Washing2 Wash Incubation2->Washing2 Imaging 5. Imaging (e.g., Confocal Microscopy) Washing2->Imaging End End: Data Analysis Imaging->End

Caption: General workflow for metabolic labeling and imaging.

Conclusion

This compound is a versatile and powerful fluorescent probe for the specific and sensitive detection of azide-modified biomolecules. Its application in copper-free click chemistry enables researchers to study biological processes in their native environment without the concern of copper-induced toxicity. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical biology, drug discovery, and molecular imaging. The superior brightness and photostability of this compound make it an excellent choice for a wide range of fluorescence-based assays and advanced imaging techniques.

References

An In-depth Technical Guide to MB 660R DBCO in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

MB 660R DBCO is a bright and highly photostable far-red fluorescent probe designed for the detection of azide-containing biomolecules through copper-free click chemistry.[1][2] This rhodamine-based dye emits fluorescence at approximately 685 nm, positioning it in the spectral region between far-red and near-infrared.[1][2] Its exceptional brightness and resistance to photobleaching make it an ideal candidate for demanding imaging applications such as confocal microscopy and single-molecule imaging.[1]

The key feature of this compound is its dibenzocyclooctyne (DBCO) group, which reacts with azides via a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[1] The reaction is efficient and forms a stable triazole linkage. This compound is water-soluble and maintains its fluorescent properties over a wide pH range (pH 4 to 10).[1][2]

A notable characteristic of this compound is its propensity to cause high background staining in fixed and permeabilized cells, making it more suitable for labeling cell surface components or for use in live-cell imaging where the cell membrane integrity is maintained.[1]

Quantitative Data Presentation

A direct comparison of the photophysical properties of this compound with its spectral counterparts, Alexa Fluor 660 and CF 660R, is essential for selecting the appropriate fluorophore for a given application. While the quantum yield for this compound is not readily published, its performance is often benchmarked against these other dyes.

PropertyMB 660RAlexa Fluor 660CF® 660R
Excitation Maximum (nm) ~665[1][2][3]~663[4]~662[5]
Emission Maximum (nm) ~685-690[1][2][3]~691[4]~682[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~92,000[3][6]Not specified~100,000[5]
Quantum Yield (Φ) Not specified~0.33 (relative to Alexa Fluor 647)[7]Not specified
Molecular Weight ( g/mol ) ~1003.19Not specified~888[5]
Recommended Laser Line (nm) 633 or 635[1][2]633, 635, or 647[8]633, 635, or 640[9]

Experimental Protocols

Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol describes the metabolic incorporation of an azide-functionalized sugar into the glycan structures of cell surface proteins, followed by fluorescent labeling with this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (Optional)

  • Antifade mounting medium (Optional)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in their appropriate medium to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

    • Gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.

    • Dilute the this compound stock solution in cell culture medium or PBS to a final concentration of 5-20 µM.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three to four times with PBS to remove unbound this compound.

    • For live-cell imaging, add fresh culture medium and proceed to imaging.

    • (Optional) For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • (Optional) Wash the fixed cells twice with PBS.

    • (Optional) Mount the coverslip on a microscope slide using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation: ~665 nm, Emission: ~685 nm).

Troubleshooting High Background Staining

High background is a known issue with this compound, particularly in fixed and permeabilized cells.[1] Here are some strategies to mitigate this issue:

  • Reduce Dye Concentration: Titrate the concentration of this compound to the lowest effective concentration.

  • Optimize Incubation Time: Shorten the incubation time with the dye.

  • Thorough Washing: Increase the number and duration of washing steps after dye incubation to remove unbound probe.[10]

  • Use of a Quencher: For live-cell imaging, consider using a membrane-impermeable quencher to reduce extracellular background fluorescence.

  • Avoid Permeabilization: If possible, design experiments to avoid cell permeabilization when using this compound for intracellular targets.

Mandatory Visualizations

metabolic_labeling_workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_imaging Imaging ac4manaz Ac4ManNAz (Azide Sugar Precursor) cells Live Cells ac4manaz->cells Metabolic Incorporation azide_cells Cells with Azide- functionalized Glycans mb660r This compound azide_cells->mb660r Copper-Free Click Chemistry labeled_cells Fluorescently Labeled Cells microscopy Fluorescence Microscopy labeled_cells->microscopy Excitation & Emission click_chemistry_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide Azide-modified Biomolecule Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Azide->Triazole DBCO This compound DBCO->Triazole

References

MB 660R DBCO for Labeling Azide-Containing Biomolecules: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MB 660R DBCO, a fluorescent probe designed for the specific labeling of azide-containing biomolecules. We will delve into its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in various research and drug development contexts.

Introduction to this compound and Copper-Free Click Chemistry

This compound is a bright and exceptionally photostable far-red fluorescent dye belonging to the rhodamine class of fluorophores.[1][2][3][4] It is functionalized with a dibenzocyclooctyne (DBCO) group, enabling it to react with azide-containing molecules via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction, a cornerstone of "copper-free click chemistry," forms a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and other sensitive biological systems.[1]

The bioorthogonal nature of the DBCO-azide reaction ensures high specificity, as neither functional group is naturally present in biomolecules, thus minimizing off-target labeling.[1] The far-red emission of MB 660R minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging applications.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below, allowing for easy comparison and experimental planning.

PropertyValueReference
Molecular Weight 1003.19 g/mol [2]
Appearance Blue solid
Solubility Water, DMSO, DMF[1]
Absorption Maximum (λabs) ~665 nm[1][3][4]
Emission Maximum (λem) ~685 nm[1][3][4]
Molar Extinction Coefficient (ε) 92,000 cm-1M-1
Recommended Excitation Laser 633 or 635 nm[1][3][4]
pH Sensitivity pH-insensitive from pH 4 to 10[1][3][4]
Storage -20°C, desiccated[1]

Experimental Protocols

General Workflow for Labeling Azide-Containing Proteins

The labeling of azide-containing proteins with this compound follows a straightforward two-step process: the introduction of an azide (B81097) group into the target protein and the subsequent copper-free click reaction with this compound.

G cluster_0 Step 1: Introduction of Azide Handle cluster_1 Step 2: Copper-Free Click Reaction Metabolic_Labeling Metabolic Labeling (e.g., with azido (B1232118) sugars) Azide_Protein Azide-Containing Protein Metabolic_Labeling->Azide_Protein Site_Specific_Incorporation Site-Specific Incorporation (e.g., unnatural amino acids) Site_Specific_Incorporation->Azide_Protein Labeled_Protein Fluorescently Labeled Protein Azide_Protein->Labeled_Protein MB660R_DBCO This compound MB660R_DBCO->Labeled_Protein

General workflow for labeling azide-containing proteins.
Detailed Protocol for Protein Labeling in Solution

This protocol provides a general guideline for the conjugation of this compound to a purified protein containing an azide group. Optimization may be required for specific proteins.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or other protein purification systems (e.g., size-exclusion chromatography)

Procedure:

  • Prepare this compound Stock Solution: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Adjust the concentration of the azide-modified protein to 1-5 mg/mL in an appropriate reaction buffer.

    • Add a 1.5- to 10-fold molar excess of the this compound stock solution to the protein solution. A recommended starting point for antibody-small molecule conjugation is a 7.5-fold molar excess.

    • The final concentration of DMSO or DMF in the reaction mixture should be kept below 20% to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Higher temperatures can increase the reaction rate, but lower temperatures may be necessary for sensitive biomolecules.

  • Purification: Remove the unreacted this compound using a spin desalting column or another suitable purification method like size-exclusion chromatography.

  • Storage: Store the labeled protein at 2-8°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (note: ensure all unreacted DBCO is removed before adding azide for storage) and storing at -20°C or -80°C.

Protocol for Labeling Live Cells

This protocol outlines the labeling of azide-containing biomolecules on the surface of living cells.

Materials:

  • Cells metabolically labeled with an azide-containing precursor (e.g., an azido sugar)

  • This compound

  • Live-cell imaging medium

  • PBS (pH 7.4)

Procedure:

  • Cell Preparation: After metabolic labeling, gently wash the cells twice with warm PBS.

  • Labeling Reaction: Add pre-warmed live-cell imaging medium containing 15 µM this compound to the cells.

  • Incubation: Incubate the cells for 1 hour at 37°C in a CO2 incubator, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove unbound dye.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy. If high background is observed, an additional incubation in dye-free medium for 1-2 hours can be performed before imaging.

Applications in Research and Drug Development

Visualizing Cellular Processes and Signaling Pathways

The high brightness and photostability of MB 660R make it an excellent choice for various fluorescence microscopy techniques, including confocal and super-resolution microscopy (e.g., STED, STORM).[1] By labeling specific azide-modified biomolecules, researchers can visualize their localization, trafficking, and interactions within cells, providing insights into complex signaling pathways.

G cluster_0 Cellular Environment cluster_1 Imaging Receptor Cell Surface Receptor (Azide-labeled) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade MB660R_DBCO This compound Receptor->MB660R_DBCO Labeling Ligand Ligand Ligand->Receptor Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Microscopy Fluorescence Microscopy (Confocal, STED, STORM) MB660R_DBCO->Microscopy Detection

Visualization of a cell signaling pathway using this compound.
Immunoassays

This compound-labeled antibodies can be utilized in various immunoassays, such as Western blotting and ELISA. The far-red fluorescence allows for multiplex detection with other fluorophores and reduces background interference.

Drug Development and Delivery

In the field of drug development, this compound can be used to track the biodistribution and cellular uptake of drug delivery systems, such as nanoparticles or liposomes.[2] By conjugating this compound to the delivery vehicle, its journey through an organism and its accumulation at the target site can be monitored non-invasively using in vivo imaging techniques.

G cluster_0 Drug Delivery Workflow Drug_Vehicle Drug Delivery Vehicle (Azide-modified) Labeled_Vehicle Fluorescently Labeled Drug Vehicle Drug_Vehicle->Labeled_Vehicle MB660R_DBCO This compound MB660R_DBCO->Labeled_Vehicle Administration In Vivo Administration Labeled_Vehicle->Administration Imaging In Vivo Imaging Administration->Imaging Biodistribution Biodistribution Analysis Imaging->Biodistribution

References

Methodological & Application

Application Notes: MB 660R DBCO for Live Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MB 660R DBCO is a bright, photostable, far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This reagent is designed for the fluorescent labeling of azide-modified biomolecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][5] The reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native cellular processes.[][5] This makes this compound an ideal tool for labeling and visualizing cells in vitro and in vivo for applications in cell tracking, drug development, and fundamental biological research.[][6]

The labeling strategy involves a two-step process. First, cells are metabolically labeled by introducing a synthetic monosaccharide containing an azide (B81097) group, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz).[7] Cellular enzymes process this sugar and incorporate it into cell surface glycans, effectively displaying azide handles on the cell surface.[7] In the second step, the azide-labeled cells are treated with this compound. The DBCO group on the dye reacts specifically and covalently with the azide group on the cell surface, resulting in highly efficient and stable fluorescent labeling.[][7]

Key Features of this compound:

  • Far-Red Fluorescence: Minimizes autofluorescence from biological samples.

  • High Photostability: Ideal for long-term imaging experiments like confocal microscopy.[2][8]

  • Excellent Brightness: Enables detection of low-abundance targets.[9]

  • Bioorthogonal Reaction: Copper-free click chemistry is non-toxic to living cells.[][5]

  • High Water Solubility: Easy to use in aqueous biological buffers.[1][2]

  • pH Insensitive: Maintains fluorescence from pH 4 to 10.[1][2][3]

Quantitative Data Summary

The following tables summarize the key properties of the this compound dye and recommended starting concentrations for the cell labeling protocols.

Table 1: Spectroscopic and Physical Properties of this compound

PropertyValueReference
Excitation Maximum (Absorbance)~665 nm[1][2]
Emission Maximum~685 nm[1][2][3]
Recommended Excitation Laser633 or 635 nm[1][2]
Molecular Weight1003.19 g/mol [2]
SolubilityWater, DMSO, DMF[2]

Table 2: Recommended Reagent Concentrations for Cell Labeling

ReagentCell TypeConcentrationIncubation TimeReference
Ac4ManNAzVarious (e.g., A549, HeLa)10-50 µM1-3 days[7]
Ac4ManNAzJurkat10 µM (Higher doses toxic)1-3 days[10][11]
This compoundAzide-labeled cells15-50 µM1 hour[7][12]

Note: Optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental condition.[12] Higher concentrations of Ac4ManNAz (e.g., 50 µM) may impact cell physiology and proliferation.[13]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Groups using Ac4ManNAz

This protocol describes the introduction of azide moieties onto the cell surface glycans.

Materials:

  • Cell line of interest (e.g., HeLa, A549, Jurkat)

  • Complete cell culture medium appropriate for the cell line

  • Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Cell Seeding: Culture cells to the desired confluency in their appropriate growth medium.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM). Gently swirl the plate or flask to ensure even distribution.

  • Incubation: Incubate the cells for 1-3 days at 37°C in a humidified 5% CO₂ incubator to allow for metabolic incorporation of the azide sugar into cell surface glycans.

  • Washing: After incubation, gently aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for fluorescent labeling.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells with this compound

This protocol details the copper-free click reaction to label the azide-modified cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • DMSO, sterile

  • Complete cell culture medium (serum-free medium can also be used)

  • PBS, pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Prepare a 2 mM stock solution of this compound in sterile DMSO.

  • Prepare Labeling Solution: Dilute the this compound stock solution in growth medium to the desired final concentration (e.g., 15 µM).[12]

  • Labeling Reaction: Add the labeling solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 1 hour at 37°C, protected from light.[7][12]

  • Washing: Aspirate the labeling solution and wash the cells three times with PBS to remove unreacted dye.[12]

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy, flow cytometry, or other fluorescence-based assays. For microscopy, cells can be imaged live or fixed and mounted as required.

Visualizations

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction Start Seed Cells Add_Azide Add Ac4ManNAz (1-3 days incubation) Start->Add_Azide Incorp Azide groups displayed on cell surface glycans Add_Azide->Incorp Wash1 Wash with PBS Incorp->Wash1 Add_DBCO Add this compound (1 hour incubation) Wash1->Add_DBCO Click Covalent bond formation (Triazole Linkage) Add_DBCO->Click Wash2 Wash with PBS Click->Wash2 Analyze Fluorescence Analysis (Microscopy / Flow Cytometry) Wash2->Analyze

Caption: Workflow for fluorescent cell labeling via SPAAC.

G cluster_cell Cell Surface Glycan Azide Azide Group (-N3) Product Stable Triazole Linkage (Fluorescently Labeled Cell) Azide->Product DBCO_Dye This compound Dye DBCO_Dye->Product SPAAC (Copper-Free)

References

Application Notes and Protocols: MB 660R DBCO in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MB 660R DBCO, a bright and photostable far-red fluorescent dye, for confocal microscopy applications. This document outlines the key characteristics of the dye, detailed protocols for cell labeling via copper-free click chemistry, and examples of its application in studying cellular processes.

Introduction to this compound

This compound is a rhodamine-based dye featuring a dibenzocyclooctyne (DBCO) group, enabling covalent labeling of azide-modified biomolecules through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This bioorthogonal reaction is highly specific and can be performed in living cells without the cytotoxicity associated with copper catalysts.[1][2] The far-red emission of MB 660R minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio. Its exceptional brightness and photostability make it an ideal probe for demanding imaging applications, including confocal microscopy and single-molecule imaging.[1][2][3]

Key Features of this compound:

  • Bright and Photostable: As a rhodamine-based dye, MB 660R exhibits high fluorescence intensity and resistance to photobleaching, enabling long-term imaging experiments.[1][2][4]

  • Far-Red Emission: With an emission maximum around 685 nm, it is well-suited for multicolor imaging with other fluorophores and reduces spectral overlap with cellular autofluorescence.[1][2][5]

  • Copper-Free Click Chemistry: The DBCO moiety allows for straightforward and biocompatible labeling of azide-containing molecules in live cells.[1][2]

  • High Water Solubility and pH Insensitivity: The dye is soluble in aqueous buffers and its fluorescence is stable over a wide pH range (pH 4-10).[1][2][5]

  • Spectral Similarity: MB 660R is spectrally similar to other popular far-red dyes such as Alexa Fluor® 660 and CF® 660R, allowing for its use in established imaging protocols.[2][3]

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Excitation Maximum (λex)~665 nm[1][2][4]
Emission Maximum (λem)~685 nm[1][2][5]
Molar Extinction Coefficient92,000 cm⁻¹M⁻¹[4]
Recommended Laser Lines633 nm or 635 nm[1][2][5]
Molecular Weight~1003.19 g/mol [2]
SolubilityWater, DMSO, DMF[2][4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans and Subsequent Staining with this compound

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound for visualization by confocal microscopy.

Materials:

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency in a suitable vessel (e.g., chambered coverglass).

    • Incubate the cells with an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) in the cell culture medium for 1-3 days. The optimal concentration and incubation time may vary depending on the cell type and should be determined empirically.

  • Cell Staining:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).

    • Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 5-20 µM).

    • Wash the cells twice with warm PBS to remove any unincorporated azide-modified sugar.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS.

  • Fixation and Permeabilization (Optional):

    • For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Confocal Imaging:

    • Image the samples using a confocal microscope equipped with a suitable laser for excitation (e.g., 633 nm or 640 nm).

    • Set the emission detection window to capture the fluorescence from MB 660R (e.g., 660-720 nm).

    • Adjust laser power, gain, and other imaging parameters to obtain optimal signal-to-noise ratio while minimizing photobleaching.

Protocol 2: Labeling of Azide-Modified Proteins on the Cell Surface

This protocol outlines the labeling of cell-surface proteins that have been modified to contain an azide (B81097) group, for example, through non-canonical amino acid incorporation.

Materials:

  • Cells expressing azide-modified surface proteins

  • This compound

  • Cell culture medium or appropriate buffer (e.g., PBS with 1% BSA)

  • Confocal microscope

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells expressing the azide-modified protein of interest.

  • Labeling Reaction:

    • Prepare a solution of this compound in a suitable buffer (e.g., PBS with 1% BSA) at a final concentration of 10-50 µM.

    • Resuspend the cells in the this compound solution.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells three times with the buffer to remove excess dye.

  • Imaging:

    • The labeled cells can be imaged live or after fixation.

    • For live-cell imaging, resuspend the cells in an appropriate imaging medium.

    • For fixed-cell imaging, follow the fixation protocol described in Protocol 1.

    • Acquire images using a confocal microscope with the appropriate laser line and emission filter set for MB 660R.

Applications in Signaling Pathway Analysis

This compound, in conjunction with metabolic labeling, can be a powerful tool to study various signaling pathways by visualizing changes in the localization, trafficking, and abundance of key biomolecules.

  • Glycosylation and Receptor Trafficking: Many cell surface receptors are glycosylated, and changes in their glycosylation patterns can be indicative of alterations in signaling activity. By metabolically labeling glycans with azide-containing sugars, the trafficking and internalization of these receptors upon ligand binding can be monitored using this compound. For instance, one could track the endocytosis of a growth factor receptor following stimulation.

  • Enzyme Activity Monitoring: The activity of certain enzymes can be probed by designing specific substrates that, upon enzymatic cleavage, reveal an azide group. Subsequent labeling with this compound would then provide a fluorescent readout of enzyme activity.[6][7][8] This approach can be applied to study proteases, glycosidases, and other enzymes involved in signaling cascades.

  • Protein Synthesis and Degradation: By introducing azide-modified amino acids into proteins during synthesis, the turnover of specific proteins involved in a signaling pathway can be tracked over time. Pulse-chase experiments combined with this compound labeling and confocal microscopy can reveal changes in protein stability in response to cellular signals.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_staining Fluorescent Staining cluster_imaging Confocal Microscopy cells Cells in Culture azide_sugar Add Azide-Modified Substrate (e.g., Ac4ManNAz) cells->azide_sugar incubation1 Incubate (1-3 days) azide_sugar->incubation1 labeled_cells Cells with Azide-Modified Biomolecules incubation1->labeled_cells wash1 Wash Cells labeled_cells->wash1 dbco_dye Add this compound wash1->dbco_dye incubation2 Incubate (30-60 min) dbco_dye->incubation2 wash2 Wash Cells incubation2->wash2 stained_cells Fluorescently Labeled Cells wash2->stained_cells fixation Fixation (Optional) stained_cells->fixation mounting Mounting fixation->mounting confocal Image Acquisition mounting->confocal analysis Data Analysis confocal->analysis signaling_pathway cluster_cytoplasm Cytoplasm receptor Azide-Labeled Receptor endosome Endosome with Labeled Receptor receptor->endosome Internalization ligand Ligand ligand->receptor Binding signaling Downstream Signaling endosome->signaling

References

Application Notes and Protocols for Single-Molecule Imaging Using MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 660R DBCO is a bright and highly photostable far-red fluorescent dye ideal for single-molecule imaging applications.[1] Its utility in copper-free click chemistry allows for the specific labeling of azide-modified biomolecules in living cells without the cytotoxicity associated with copper catalysts.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in single-molecule imaging studies, with a focus on experimental design, data interpretation, and visualization of relevant biological pathways.

MB 660R is a rhodamine-based dye with exceptional brightness and photostability, making it a prime candidate for demanding imaging applications like confocal and single-molecule microscopy.[1][5][6] It is water-soluble and its fluorescence is insensitive to pH changes in the range of 4 to 10.[1][5][6] Spectrally, it is very similar to Alexa Fluor® 660 and CF® 660R Dye.[1][5]

Data Presentation

Photophysical and Chemical Properties of this compound and Spectrally Similar Dyes
PropertyThis compoundAlexa Fluor 660CF660R
Excitation Maximum (nm) ~665[1][5]663[7][8][9]662-663[10]
Emission Maximum (nm) ~685[1][5]690-691[7][8][9]682[10]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~100,000132,000[9]100,000
Quantum Yield Not explicitly found; likely similar to Alexa Fluor 6600.33 (relative to Alexa Fluor 647)[11]Not explicitly found
Fluorescence Lifetime (ns) Not explicitly found; likely similar to Alexa Fluor 6601.2[11]Not explicitly found
Recommended Laser Line (nm) 633, 635, 640[1][5]628-640[8]633, 635, 640
Common Emission Filter 695/40[8]695/40[8]695/40[10]
Reactive Group DBCO (Dibenzocyclooctyne)N/AN/A
Reaction Target Azide (B81097)N/AN/A

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Sugars

This protocol describes the introduction of azide groups into cell surface glycoproteins, which will then serve as docking sites for this compound.

Materials:

  • Cells of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere and grow overnight to reach 70-80% confluency.

  • Preparation of Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling:

    • Remove the existing culture medium from the cells.

    • Add fresh, pre-warmed complete culture medium containing a final concentration of 25-50 µM Ac4ManNAz to the cells.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[12]

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for labeling with this compound.

Protocol 2: Labeling of Azide-Modified Cells with this compound for Single-Molecule Imaging

This protocol details the copper-free click chemistry reaction to label the azide-modified cell surface proteins with this compound.

Materials:

  • Azide-modified cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM/F12 supplemented with 10 mM HEPES and 1% FBS)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store any unused portion at -20°C, protected from light and moisture.

  • Preparation of Labeling Solution: Dilute the this compound stock solution in the live-cell imaging buffer to a final concentration suitable for single-molecule imaging. A starting concentration in the range of 1-10 nM is recommended to achieve a sparse labeling density. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Labeling Reaction:

    • Remove the PBS from the washed azide-modified cells.

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Gently wash the cells three to four times with pre-warmed live-cell imaging buffer to remove any unbound this compound.

  • Imaging: The cells are now ready for single-molecule imaging. Add fresh, pre-warmed imaging buffer to the dish.

Protocol 3: Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the setup and acquisition parameters for single-molecule imaging of this compound-labeled cells using TIRF microscopy.

Materials:

  • This compound-labeled cells (from Protocol 2)

  • TIRF microscope equipped with:

    • A high numerical aperture (NA ≥ 1.45) oil-immersion objective

    • A 633 nm or 640 nm laser line

    • Appropriate emission filters (e.g., 695/40 nm bandpass)

    • A highly sensitive EMCCD or sCMOS camera

  • Immersion oil

  • Imaging buffer for single-molecule localization microscopy (dSTORM buffer):

    • 100 mM Tris-HCl, pH 8.0

    • 10% (w/v) glucose

    • 100 mM MEA (mercaptoethylamine)

    • Glucose oxidase (e.g., 0.5 mg/mL)

    • Catalase (e.g., 40 µg/mL)

    • Note: The dSTORM buffer components help to induce blinking of the fluorophores, which is necessary for some super-resolution techniques, and also reduces photobleaching.

Procedure:

  • Microscope Setup:

    • Turn on the laser, camera, and microscope. Allow the system to warm up and stabilize.

    • Place a drop of immersion oil on the objective.

    • Mount the glass-bottom dish with the labeled cells onto the microscope stage.

  • Locate Cells and Set up TIRF Illumination:

    • Bring the cells into focus using brightfield or epifluorescence.

    • Switch to TIRF illumination. Adjust the laser angle to achieve total internal reflection, which will selectively excite fluorophores within ~100 nm of the coverslip, thus minimizing background fluorescence.

  • Image Acquisition:

    • Set the laser power to an appropriate level to achieve a good signal-to-noise ratio without excessive photobleaching. A starting point is typically 0.1-1 kW/cm².

    • Set the camera exposure time to 20-100 ms.

    • Acquire a time-lapse series of images (typically 1000-5000 frames) to capture the dynamics of single molecules.

  • Data Analysis:

    • Use single-particle tracking software (e.g., ImageJ plugins like TrackMate, or custom MATLAB scripts) to detect and track the movement of individual fluorescent spots over time.

    • From the trajectories, quantitative information such as diffusion coefficients, confinement radii, and residence times can be extracted.

Mandatory Visualizations

Experimental Workflow for Single-Molecule Imaging

experimental_workflow cluster_prep Cell Preparation cluster_labeling Fluorophore Labeling cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis cell_seeding Seed cells on glass-bottom dish metabolic_labeling Incubate with Ac4ManNAz (24-48h) cell_seeding->metabolic_labeling Adherence washing_1 Wash cells with PBS metabolic_labeling->washing_1 Incorporation dbco_labeling Incubate with This compound (1-10 nM) washing_1->dbco_labeling washing_2 Wash cells with imaging buffer dbco_labeling->washing_2 Click Reaction tirf_microscopy TIRF Microscopy (640 nm laser) washing_2->tirf_microscopy data_acquisition Acquire time-lapse image series tirf_microscopy->data_acquisition particle_tracking Single-particle tracking data_acquisition->particle_tracking quantitative_analysis Analyze trajectories (diffusion, confinement) particle_tracking->quantitative_analysis

Caption: Experimental workflow for single-molecule imaging using this compound.

G Protein-Coupled Receptor (GPCR) Signaling Pathway

GPCR_signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation of targets

Caption: Simplified G Protein-Coupled Receptor (GPCR) signaling cascade.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_signaling cluster_membrane Plasma Membrane EGFR_dimer EGFR Dimer Grb2 Grb2 EGFR_dimer->Grb2 Autophosphorylation & Recruitment EGF EGF Ligand EGF->EGFR_dimer Binding & Dimerization Sos Sos Grb2->Sos Recruitment Ras Ras Sos->Ras Activation (GDP -> GTP) Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cellular_Response Proliferation, Survival Transcription_Factors->Cellular_Response Gene Expression

Caption: The EGFR-MAPK signaling pathway.

References

Live-Cell Imaging with MB 660R DBCO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 660R DBCO is a bright and exceptionally photostable far-red fluorescent dye designed for the sensitive detection of azide-labeled biomolecules in living cells. As a rhodamine-based dye, it offers superior brightness and resistance to photobleaching, making it an ideal choice for demanding applications such as confocal microscopy and single-molecule imaging.[1] The dibenzocyclooctyne (DBCO) group enables a copper-free click chemistry reaction with azide-modified targets, forming a stable triazole linkage. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, ensuring cell viability and the preservation of native biological processes.[1]

This compound is water-soluble and its fluorescence is insensitive to pH changes between 4 and 10.[2] Its spectral properties, with an excitation maximum around 665 nm and an emission maximum at approximately 685 nm, are well-suited for the 633 nm or 635 nm laser lines commonly found on confocal microscopes.[1][2] Spectrally, it is nearly identical to Alexa Fluor® 660 and CF® 660R Dye.[1]

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a focus on labeling cell surface glycans and intracellular proteins.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Weight ~1003.19 g/mol [3]
Excitation Maximum (λex) ~665 nm[2][4]
Emission Maximum (λem) ~690 nm[4]
Extinction Coefficient ~92,000 cm⁻¹M⁻¹[4][5]
Solubility Water, DMSO, DMF[1]
Reactive Group Dibenzocyclooctyne (DBCO)[1]
Reacts With Azides[1]
Table 2: Performance Characteristics and Comparison with Other Far-Red Dyes
CharacteristicMB 660RAlexa Fluor 647Cy5
Quantum Yield Data not available~0.33Data not available
Photostability Exceptionally photostableMore photostable than Cy5Less photostable than Alexa Fluor 647
Brightness Very brightVery brightBright
pH Sensitivity (pH 4-10) InsensitiveInsensitiveInsensitive

Experimental Protocols

A common workflow for labeling biomolecules with this compound involves a two-step process: first, the metabolic incorporation of an azide-containing precursor into the target biomolecule, and second, the reaction of the azide (B81097) with this compound.

Protocol 1: Live-Cell Imaging of Cell-Surface Glycans

This protocol details the metabolic labeling of cell-surface sialic acids with an azido (B1232118) sugar, followed by fluorescent labeling with this compound. This method is particularly useful for studying glycan dynamics and aberrant glycosylation in cancer cells.

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Metabolic Labeling with Azido Sugar: a. Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency. b. Prepare a stock solution of Ac₄ManNAz in sterile DMSO. c. Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Preparation of this compound Staining Solution: a. Prepare a 2 mM stock solution of this compound in anhydrous DMSO. b. On the day of imaging, dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 15 µM.

  • Labeling with this compound: a. Gently wash the azide-labeled cells twice with pre-warmed PBS to remove residual culture medium. b. Add the 15 µM this compound staining solution to the cells. c. Incubate for 1 hour at 37°C in a CO₂ incubator, protected from light. d. Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.[7] e. Note: If high background is observed, an additional incubation in dye-free culture medium for 1-2 hours can help reduce non-specific signal.[7]

  • Live-Cell Imaging: a. Replace the final wash with fresh, pre-warmed live-cell imaging buffer. b. Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation at 630-650 nm and emission at 660-720 nm). c. Maintain the cells at 37°C and 5% CO₂ during imaging.

Protocol 2: Live-Cell Imaging of Nascent Intracellular Proteins

This protocol describes the labeling of newly synthesized proteins in live cells using an azide-modified puromycin (B1679871) analog, followed by detection with this compound. This technique allows for the visualization of protein synthesis dynamics and localization.

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • 5'-Azido-puromycin

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Live-cell imaging buffer

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Labeling of Nascent Proteins with Azido-Puromycin: a. Culture cells to the desired confluency on an imaging dish. b. Prepare a stock solution of 5'-Azido-puromycin in sterile water or DMSO. c. Add the 5'-Azido-puromycin to the cell culture medium to a final concentration that needs to be optimized for the specific cell type and experimental goals (typically in the low micromolar range). d. Incubate the cells for a short period (e.g., 15-60 minutes) to label newly synthesized proteins. The incubation time will determine the population of proteins labeled.

  • Preparation of this compound Staining Solution: a. Prepare a 2 mM stock solution of this compound in anhydrous DMSO. b. Dilute the stock solution in pre-warmed live-cell imaging buffer to a final concentration of 15-20 µM.

  • Labeling with this compound: a. Wash the cells twice with pre-warmed PBS. b. Add the this compound staining solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light. Note: For intracellular labeling, ensuring cell permeability of the DBCO dye is crucial. While this compound is generally cell-permeable, optimization of incubation time and concentration may be necessary. d. Wash the cells three times with pre-warmed live-cell imaging buffer.

  • Live-Cell Imaging: a. Add fresh, pre-warmed live-cell imaging buffer. b. Image the cells using a fluorescence microscope with appropriate far-red filter sets.

Visualizations

Signaling Pathways and Experimental Workflows

copper_free_click_chemistry Copper-Free Click Chemistry Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Reaction & Imaging Azide_Precursor Azide-Containing Precursor (e.g., Ac₄ManNAz, Azido-puromycin) Live_Cell Live Cell Azide_Precursor->Live_Cell Incubation Labeled_Biomolecule Azide-Labeled Biomolecule (Glycan or Protein) Live_Cell->Labeled_Biomolecule Metabolic Incorporation MB660R_DBCO This compound Labeled_Biomolecule->MB660R_DBCO Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Fluorescently_Labeled_Biomolecule Fluorescently Labeled Biomolecule MB660R_DBCO->Fluorescently_Labeled_Biomolecule Covalent Bond Formation Imaging Live-Cell Imaging (Confocal Microscopy) Fluorescently_Labeled_Biomolecule->Imaging

Caption: Workflow for live-cell imaging using this compound.

aberrant_glycosylation_signaling Investigating Aberrant Glycosylation in EGFR Signaling cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling Cascade cluster_visualization Visualization with this compound EGF EGF Ligand EGFR EGFR (Epidermal Growth Factor Receptor) EGF->EGFR Binding Aberrant_Glycan Aberrant Glycan (Labeled with Azide) EGFR->Aberrant_Glycan Displays Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Aberrant_Glycan->Dimerization Modulates MB660R_DBCO_label This compound Labeling Aberrant_Glycan->MB660R_DBCO_label Click Reaction Signaling_Proteins Downstream Signaling (e.g., Ras-Raf-MAPK) Dimerization->Signaling_Proteins Cellular_Response Altered Cellular Response (Proliferation, Migration) Signaling_Proteins->Cellular_Response Fluorescence_Microscopy Fluorescence Microscopy MB660R_DBCO_label->Fluorescence_Microscopy Enables Visualization of Glycan Localization & Dynamics

References

Application Notes: Labeling Azide-Modified Proteins with MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 660R DBCO is a bright, photostable, far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3][4] This reagent is designed for the fluorescent labeling of azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][] SPAAC is a bioorthogonal, copper-free click chemistry reaction that enables the specific and covalent attachment of the dye to a target protein or other molecule that has been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group.[][6][7]

The reaction is driven by the high ring strain of the DBCO group, which allows it to react efficiently with azides at physiological temperatures without the need for a cytotoxic copper catalyst.[][6] This makes this compound an ideal tool for labeling proteins in complex biological samples and for live-cell imaging applications.[6][8] The exceptional brightness and photostability of the MB 660R fluorophore make it well-suited for demanding applications such as confocal microscopy and single-molecule imaging.[1][2][9]

Physicochemical and Spectroscopic Properties

The key characteristics of the this compound dye are summarized below. These properties are essential for designing experiments, selecting appropriate instrumentation, and performing quantitative analysis.

PropertyValueReference
Excitation Maximum (λmax) ~665 nm[1][2]
Emission Maximum (λem) ~690 nm[1]
Recommended Excitation Laser 633 or 635 nm[1][2][3][4]
Molar Extinction Coefficient (ε) 92,000 cm-1M-1[1]
Molecular Weight 1003.19 g/mol [1]
Solubility Water, DMSO, DMF[1]
pH Sensitivity Insensitive from pH 4 to 10[1][2][9]
Storage Conditions -20°C, Desiccated, Protected from light[1]

Reaction Mechanism and Workflow

The labeling process is based on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction forms a stable triazole linkage between the DBCO group on the dye and the azide group on the target protein.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Protein_Azide Azide-Modified Protein (R-N₃) Protein_Azide->p1 MB660R_DBCO This compound MB660R_DBCO->p1 Labeled_Protein Fluorescently Labeled Protein (Stable Triazole Linkage) p1->p2 + p2->Labeled_Protein SPAAC Reaction (Copper-Free, Bioorthogonal)

Caption: SPAAC reaction between an azide-modified protein and this compound.

The general experimental procedure involves a simple mixing of the azide-containing protein with the this compound reagent, followed by incubation and subsequent purification to remove any unreacted dye.

Labeling_Workflow A Prepare Azide-Modified Protein in Azide-Free Buffer (e.g., PBS) C Combine Protein and Dye (2-10 fold molar excess of dye) A->C B Prepare this compound Stock (e.g., 1-10 mM in DMSO) B->C D Incubate Reaction (e.g., 2-4 hours at RT or overnight at 4°C) C->D E Purify Labeled Protein (e.g., Spin Desalting Column) D->E F Characterize Conjugate (Measure Absorbance, Calculate DOL) E->F

Caption: General experimental workflow for labeling proteins with this compound.

Experimental Protocols

This section provides a detailed protocol for labeling an azide-modified protein with this compound and determining the final degree of labeling.

Protocol 1: Protein Labeling via SPAAC

This protocol provides a general procedure. Optimal conditions, such as the molar ratio of dye to protein and incubation time, may need to be determined empirically for specific applications.

Materials:

  • Azide-modified protein (e.g., antibody, enzyme) in an azide-free buffer like PBS.

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Spin desalting columns or other gel filtration media for purification.

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare the azide-modified protein solution at a concentration of 1-5 mg/mL in cold PBS.

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Mix by vortexing until fully dissolved. Note: Prepare this solution fresh before each use.

  • Labeling Reaction:

    • Add a 2 to 10-fold molar excess of the this compound stock solution to the protein solution.[10][11] For initial experiments, a 7.5-fold excess is a good starting point.[10]

    • Mix the components gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[11][12] Longer incubation at 4°C is often preferred to maximize labeling efficiency while preserving protein integrity.

  • Purification of Labeled Protein:

    • Following incubation, remove the unreacted this compound dye from the labeled protein. This step is crucial for accurate downstream quantification.[13][14]

    • Use a spin desalting column appropriate for the protein's molecular weight, following the manufacturer's instructions.[10] Equilibrate the column with PBS before applying the sample.

    • Apply the reaction mixture to the center of the resin and centrifuge to collect the purified, labeled protein.

  • Storage:

    • Store the purified protein conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol (B35011) if necessary) for long-term storage. Protect from light.

Protocol 2: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[15] It is determined using absorbance spectrophotometry. An ideal DOL is typically between 2 and 10 for antibodies.[16]

Procedure:

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the dye's absorbance maximum, ~665 nm (Amax).[15]

    • Use PBS or the purification buffer as a blank. Dilute the sample if necessary to ensure absorbance readings are within the linear range of the instrument (typically < 2.0).[14]

  • Calculate DOL:

    • Step A: Calculate the molar concentration of the dye.

      • Molarity of Dye = Amax / (εDye × path length)

      • Where εDye for MB 660R is 92,000 M-1cm-1 and the path length is typically 1 cm.

    • Step B: Calculate the molar concentration of the protein.

      • A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF for DBCO is approximately 0.08 (A280/A309) but a specific value for MB 660R at 665 nm should be obtained from the supplier if available. For this calculation, we will use a general principle.

      • Corrected A280 = A280, measured - (Amax × CF280)

      • Note: The CF280 is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax.

      • Molarity of Protein = Corrected A280 / (εProtein × path length)

      • Where εProtein is the molar extinction coefficient of your specific protein.

    • Step C: Calculate the DOL.

      • DOL = Molarity of Dye / Molarity of Protein

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL / Weak Fluorescence Inefficient azide incorporation in the protein.Optimize the metabolic or chemical method used to introduce azides.
Insufficient molar excess of dye.Increase the molar excess of this compound in the labeling reaction.[15]
Short incubation time.Increase the incubation time or perform the reaction overnight at 4°C.[10]
Degraded DBCO reagent.Ensure this compound is stored properly and dissolved in anhydrous DMSO immediately before use.[11]
High Background / Non-specific Staining Incomplete removal of unreacted dye.Ensure thorough purification using size exclusion chromatography or dialysis. Increase wash steps if applicable.[8]
Hydrophobic interactions of the dye.Include a mild non-ionic detergent (e.g., 0.1% Tween-20) in wash buffers for imaging applications.
Precipitation of Protein High concentration of organic solvent (DMSO).Ensure the final concentration of DMSO in the reaction mixture does not exceed 20%.[11][12]
Over-labeling of the protein.Reduce the molar excess of the dye. High DOL can affect protein solubility and function.[13]

References

Application Notes and Protocols for Glycan Labeling Using MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell signaling, cell-cell adhesion, and immune responses.[1][2] Aberrant glycosylation is a hallmark of various diseases, most notably cancer, where it can influence tumor progression, metastasis, and therapeutic resistance.[1][3][4] The study of these complex carbohydrate structures, or glycans, is essential for understanding disease pathogenesis and for the development of novel diagnostics and therapeutics.

MB 660R DBCO is a bright and highly photostable far-red fluorescent probe designed for the efficient labeling of azide-modified biomolecules. This probe utilizes a copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to form a stable triazole linkage with azide-containing molecules. The reaction is bioorthogonal, meaning it occurs efficiently within a biological environment without interfering with native cellular processes. These characteristics make this compound an ideal tool for visualizing and quantifying glycans in live cells, fixed cells, and in vitro applications.

This document provides detailed application notes and protocols for the use of this compound in glycan labeling studies.

Principle of the Method

The glycan labeling strategy using this compound is a two-step process:

  • Metabolic Labeling of Glycans with Azido (B1232118) Sugars: Cells are cultured in the presence of a peracetylated azido-sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz). Cellular enzymes process this sugar analog and incorporate it into the glycan biosynthesis pathway, resulting in the display of azide (B81097) groups on cell surface and intracellular glycoconjugates.[5][6]

  • Copper-Free Click Chemistry Reaction: The azide-modified glycans are then specifically and covalently labeled with this compound through a SPAAC reaction. The dibenzocyclooctyne (DBCO) group on the fluorescent probe reacts spontaneously with the azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. The resulting fluorescence can be visualized and quantified using various imaging and analytical techniques.

Core Applications

  • Visualization of Glycans: Imaging the localization and dynamics of glycans in live or fixed cells using fluorescence microscopy.

  • Quantification of Glycan Expression: Analyzing changes in global or specific glycan levels on cell surfaces using flow cytometry.[7][8]

  • Probing Aberrant Glycosylation in Disease: Studying the role of altered glycosylation in cancer and other diseases.[1][3][4]

  • Drug Development: Screening for compounds that modulate glycan biosynthesis or for the development of antibody-drug conjugates targeting specific glycoforms.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for glycan labeling using this compound. Optimal conditions may vary depending on the cell type and experimental goals and should be determined empirically.

Table 1: Metabolic Labeling with Azido Sugars

ParameterRecommended RangeNotes
Azido Sugar (e.g., Ac4ManNAz) Concentration25 - 100 µMHigher concentrations may be toxic to some cell lines.
Incubation Time24 - 72 hoursLonger incubation times generally lead to higher incorporation of the azido sugar.
Cell Density70-80% confluencyEnsure cells are in a logarithmic growth phase for optimal metabolic activity.

Table 2: Labeling with this compound

ParameterRecommended RangeNotes
This compound Concentration (Microscopy)5 - 20 µMStart with a lower concentration and optimize to achieve a good signal-to-noise ratio.
This compound Concentration (Flow Cytometry)1 - 10 µMLower concentrations are often sufficient for the high sensitivity of flow cytometry.
Incubation Time30 - 120 minutesThe reaction is typically rapid. Longer incubation times may increase background.
Incubation TemperatureRoom Temperature or 37°CThe reaction proceeds efficiently at both temperatures.

Experimental Protocols

Protocol 1: Live Cell Imaging of Cell Surface Glycans

This protocol describes the labeling of cell surface glycans on live cells for subsequent fluorescence microscopy.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Peracetylated azido sugar (e.g., Ac4ManNAz)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium)

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~665/685 nm)

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling: a. Prepare a stock solution of the peracetylated azido sugar in sterile DMSO. b. Add the azido sugar stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 50 µM). c. Replace the existing medium with the azido sugar-containing medium and incubate the cells for 24-72 hours under normal culture conditions.

  • Labeling with this compound: a. Prepare a stock solution of this compound in anhydrous DMSO. b. On the day of imaging, wash the cells twice with warm PBS. c. Dilute the this compound stock solution in live cell imaging buffer to the desired final concentration (e.g., 10 µM). d. Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: a. Remove the labeling solution and wash the cells three times with live cell imaging buffer.

  • Imaging: a. Add fresh live cell imaging buffer to the cells. b. Image the cells immediately using a fluorescence microscope with the appropriate laser lines and emission filters for MB 660R.

Protocol 2: Flow Cytometry Analysis of Cell Surface Glycans

This protocol details the labeling of cell surface glycans for quantitative analysis by flow cytometry.

Materials:

  • Cells of interest (suspension or adherent)

  • Complete cell culture medium

  • Peracetylated azido sugar (e.g., Ac4ManNAz)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • FACS Buffer (e.g., PBS with 1% BSA)

  • Cell detachment solution (for adherent cells, e.g., Trypsin-EDTA)

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Metabolic Labeling: a. Culture cells in the presence of the desired concentration of peracetylated azido sugar for 24-72 hours.

  • Cell Preparation: a. For adherent cells, detach them using a gentle cell detachment solution. For suspension cells, proceed to the next step. b. Harvest the cells by centrifugation and wash them twice with cold PBS. c. Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Labeling with this compound: a. Prepare a working solution of this compound in FACS buffer at the desired final concentration (e.g., 5 µM). b. Add the this compound solution to the cell suspension. c. Incubate for 30-60 minutes at room temperature, protected from light, with gentle agitation.

  • Washing: a. Wash the cells three times with cold FACS buffer by centrifugation to remove unbound probe.

  • Flow Cytometry Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Analyze the cells on a flow cytometer using the appropriate laser and emission filters for MB 660R. Include unstained and azide-negative/MB 660R DBCO-positive control samples for proper gating and analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Fluorescence Signal Inefficient metabolic labeling.Optimize azido sugar concentration and incubation time. Ensure the azido sugar is of high quality.
Insufficient this compound concentration or incubation time.Increase the concentration of this compound or the incubation time.
Degraded this compound.Use a fresh stock solution of the probe. Store the probe as recommended, protected from light and moisture.
High Background Fluorescence Excess unbound this compound.Ensure thorough washing steps after labeling.
Non-specific binding of the probe.Decrease the concentration of this compound. Include a blocking step with a protein-containing buffer (e.g., FACS buffer) before labeling.
Autofluorescence of cells or medium.Use a phenol red-free imaging medium. Include an unstained control to assess the level of autofluorescence.
Cell Death/Toxicity High concentration of azido sugar or this compound.Perform a dose-response curve to determine the optimal, non-toxic concentrations for your cell line.
Prolonged incubation times.Reduce the incubation times for metabolic labeling and probe staining.

Visualizations

Experimental Workflow for Glycan Labeling

experimental_workflow cluster_metabolic Metabolic Labeling cluster_labeling Fluorescent Labeling cluster_analysis Analysis cell_culture Cell Culture add_azido_sugar Add Azido Sugar cell_culture->add_azido_sugar incubation_24_72h Incubate 24-72h add_azido_sugar->incubation_24_72h wash_cells Wash Cells incubation_24_72h->wash_cells add_mb660r_dbco Add this compound wash_cells->add_mb660r_dbco incubation_30_60m Incubate 30-60m add_mb660r_dbco->incubation_30_60m wash_unbound Wash Unbound Probe incubation_30_60m->wash_unbound microscopy Fluorescence Microscopy wash_unbound->microscopy flow_cytometry Flow Cytometry wash_unbound->flow_cytometry

Caption: General experimental workflow for glycan labeling.

Signaling Pathway: Aberrant Glycosylation in Cancer

aberrant_glycosylation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Integrin Integrin Integrin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Metastasis Metastasis Akt->Metastasis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Metastasis mTOR->Survival AberrantGlycosylation Aberrant Glycosylation (e.g., increased sialylation, branching) AberrantGlycosylation->EGFR Alters receptor dimerization & signaling AberrantGlycosylation->Integrin Modulates adhesion & migration

Caption: Impact of aberrant glycosylation on cancer cell signaling pathways.

References

Illuminating Biological Processes In Vivo: Applications of MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo imaging applications of MB 660R DBCO, a bright and photostable far-red fluorescent dye. This compound is an ideal tool for researchers engaged in cell tracking, cancer targeting, and other in vivo studies requiring high-contrast, long-term visualization of biomolecules. Its utility lies in its ability to participate in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of azide-modified targets in living systems without the cytotoxicity associated with copper catalysts.

Principle of In Vivo Labeling with this compound

The primary application of this compound in vivo revolves around a two-step labeling strategy. First, a biomolecule of interest is metabolically or chemically tagged with an azide (B81097) group. Subsequently, the azide-tagged molecule is detected by the administration of this compound, which selectively reacts with the azide via a strain-promoted alkyne-azide cycloaddition (SPAAC), forming a stable covalent bond. The far-red fluorescence of MB 660R allows for deep tissue imaging with minimal autofluorescence, making it highly suitable for small animal imaging studies.

Key Features of this compound

PropertyValueReference
Excitation Maximum (nm)~665[1][2]
Emission Maximum (nm)~685[1][2]
Recommended Excitation Laser (nm)633 or 635[1][2]
SolubilityWater soluble[1][2]
pH SensitivityInsensitive from pH 4 to 10[1][2]
ChemistryCopper-free click chemistry (SPAAC)[2]

Applications

The bioorthogonal nature of the this compound-azide reaction enables a wide range of in vivo imaging applications, including:

  • Cancer Cell Targeting and Visualization: Tumor cells can be metabolically labeled with azide sugars, allowing for their specific visualization after administration of this compound.

  • In Vivo Cell Tracking: Cells of interest can be labeled with azides ex vivo, transplanted into an animal model, and then tracked in vivo over time by administering this compound.[1]

  • Pharmacokinetic and Biodistribution Studies: The fate of azide-modified drugs, antibodies, or nanoparticles can be monitored in real-time by conjugation with this compound.

Below are detailed protocols for the most common in vivo applications of this compound.

Application Note 1: In Vivo Imaging of Metabolically Labeled Tumors

This application note describes the use of this compound to visualize tumor xenografts in a mouse model through metabolic labeling of cancer cells with an azide-modified sugar.

Experimental Workflow

G cluster_0 Metabolic Labeling cluster_1 In Vivo Click Chemistry & Imaging a Administer Ac4ManNAz to tumor-bearing mouse b Incubate for 2-3 days for metabolic incorporation of azides a->b c Administer this compound intravenously b->c Click Reaction d Allow for circulation and targeting (4-48 hours) c->d e Perform in vivo fluorescence imaging d->e f Ex vivo organ imaging and analysis e->f

Workflow for in vivo tumor imaging.
Quantitative Data Summary

Table 1: In Vivo Tumor Targeting of this compound in a Xenograft Mouse Model (Data presented is representative and may vary based on experimental conditions. Values for a spectrally similar dye, DBCO-Cy5, are used as a proxy where specific this compound data is unavailable.)

ParameterValueAnimal ModelCell LineReference
Dosing
Ac4ManNAz200 mg/kg/day, i.p. for 3 daysNude MouseLS174T Colon Cancer
This compound5 mg/kg, i.v.Nude MouseLS174T Colon Cancer
Imaging Timepoints
Post-DBCO Injection4h, 24h, 48hNude MouseLS174T Colon Cancer[1]
Biodistribution (48h post-injection)
Tumor (%ID/g)~5-10Nude MouseLS174T Colon Cancer
Liver (%ID/g)~10-15Nude MouseLS174T Colon Cancer
Spleen (%ID/g)~2-5Nude MouseLS174T Colon Cancer
Kidneys (%ID/g)~1-3Nude MouseLS174T Colon Cancer
Lungs (%ID/g)~1-2Nude MouseLS174T Colon Cancer
Pharmacokinetics
Blood Half-life (Phase 1)~5-10 minutesBALB/c MouseN/A[3]
Blood Half-life (Phase 2)~60-90 minutesBALB/c MouseN/A[3]
Detailed Experimental Protocol

Materials:

  • This compound

  • Tetra-N-acetyl-azido-D-mannosamine (Ac4ManNAz)

  • Sterile PBS, pH 7.4

  • Anhydrous DMSO

  • Tumor-bearing mice (e.g., nude mice with subcutaneous LS174T xenografts)

  • In vivo imaging system with appropriate far-red filters

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Metabolic Labeling of Tumor Cells:

    • Prepare a stock solution of Ac4ManNAz in a suitable vehicle (e.g., PBS with a small amount of DMSO).

    • Administer Ac4ManNAz to the tumor-bearing mice via intraperitoneal (i.p.) injection at a dose of 200 mg/kg daily for 3 consecutive days.

    • Allow 24 hours after the final Ac4ManNAz injection for metabolic incorporation of azide groups onto the surface of the tumor cells.

  • Preparation and Administration of this compound:

    • Prepare a 2 mM stock solution of this compound in anhydrous DMSO.[4]

    • On the day of imaging, dilute the this compound stock solution in sterile PBS to a final concentration suitable for a 5 mg/kg intravenous (i.v.) injection in a volume of 100-200 µL.

    • Administer the diluted this compound solution to the mice via tail vein injection.

  • In Vivo Fluorescence Imaging:

    • Anesthetize the mice using isoflurane (B1672236) at various time points post-injection (e.g., 4, 24, and 48 hours).

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images using an excitation wavelength of ~640 nm and an emission filter centered around ~680 nm.

    • Acquire a brightfield image for anatomical reference.

  • Ex Vivo Organ Analysis:

    • At the final imaging time point, euthanize the mice.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).

    • Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the biodistribution of the probe.

Application Note 2: In Vivo Tracking of Labeled Cells

This application note details a protocol for tracking the migration and localization of adoptively transferred cells in a mouse model.

Experimental Workflow

G cluster_0 Ex Vivo Cell Labeling cluster_1 In Vivo Tracking a Incubate cells with Ac4ManNAz in vitro for 2-3 days b Wash cells to remove unincorporated Ac4ManNAz a->b c Inject azide-labeled cells into recipient mouse b->c d Administer this compound intravenously c->d e Perform in vivo fluorescence imaging at desired time points d->e

Workflow for in vivo cell tracking.
Detailed Experimental Protocol

Materials:

  • Cells of interest (e.g., immune cells, stem cells)

  • Complete cell culture medium

  • Ac4ManNAz

  • This compound

  • Sterile PBS, pH 7.4

  • Anhydrous DMSO

  • Recipient mice

  • In vivo imaging system

  • Anesthesia

Protocol:

  • Ex Vivo Metabolic Labeling of Cells:

    • Culture the cells of interest in their appropriate medium.

    • Add Ac4ManNAz to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 2-3 days to allow for the incorporation of azide groups into the cell surface glycans.

    • Harvest the cells and wash them three times with sterile PBS to remove any unincorporated Ac4ManNAz.

    • Resuspend the azide-labeled cells in sterile PBS for injection.

  • Cell Transfer and In Vivo Imaging:

    • Inject the desired number of azide-labeled cells into the recipient mice via the desired route (e.g., i.v., i.p.).

    • At a time point relevant to the biological question (e.g., 24 hours after cell transfer), administer this compound as described in Application Note 1, Protocol step 2.

    • Perform in vivo fluorescence imaging at various time points after this compound administration to track the location of the labeled cells.

Troubleshooting Common Issues in In Vivo Imaging

IssuePossible CauseSuggested Solution
Low Signal Intensity - Insufficient metabolic labeling.- Low dose of this compound.- Imaging too early or too late.- Optimize Ac4ManNAz concentration and incubation time.- Increase the dose of this compound.- Perform a time-course experiment to determine the optimal imaging window.
High Background Signal - Non-specific accumulation of this compound.- High autofluorescence of the animal model.- Allow for a longer circulation time for the probe to clear from non-target tissues.- Use a spectral unmixing feature on the imaging system if available.- Ensure the use of a low-fluorescence diet for the animals.
Inconsistent Labeling - Variability in Ac4ManNAz administration.- Uneven distribution of this compound upon injection.- Ensure accurate and consistent dosing of Ac4ManNAz.- Confirm successful intravenous injection of this compound.

Conclusion

This compound is a powerful and versatile tool for in vivo fluorescence imaging. Its bright, far-red emission and participation in bioorthogonal copper-free click chemistry make it an excellent choice for a variety of applications, from tracking cellular dynamics to assessing the biodistribution of targeted therapeutics. The protocols provided here serve as a starting point for researchers to design and execute their own in vivo imaging experiments. Optimization of labeling conditions, dosing, and imaging parameters will be essential for achieving the best results in specific experimental systems.

References

Application Notes and Protocols for MB 660R DBCO in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of MB 660R DBCO, a bright and photostable far-red fluorescent dye, in flow cytometry applications. The primary application highlighted is the detection of azide-labeled biomolecules on the cell surface through copper-free click chemistry. This method, known as metabolic glycoengineering, allows for the sensitive and specific analysis of cellular glycosylation patterns.

Introduction

This compound is a rhodamine-based dye conjugated to a dibenzocyclooctyne (DBCO) group.[1][2][3] This configuration enables a highly efficient and biocompatible reaction with azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction proceeds readily without the need for a cytotoxic copper catalyst, making it ideal for use in living cells and organisms.[1]

The MB 660R fluorophore exhibits exceptional brightness and photostability, with excitation and emission maxima in the far-red region of the spectrum. This makes it well-suited for multiplexing with other common fluorophores in flow cytometry, minimizing spectral overlap.[1][4][5] It is a water-soluble dye and its fluorescence is pH-insensitive over a wide range (pH 4-10).[1][2][3][4]

A key application of this compound in flow cytometry is the analysis of cell surface glycosylation. By metabolically labeling cells with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), azide (B81097) groups are incorporated into the sialic acid biosynthesis pathway and subsequently expressed on cell surface glycans.[6][7][8] These azide groups can then be specifically and covalently labeled with this compound for fluorescent detection and quantification by flow cytometry.[9][10]

Quantitative Data

The following table summarizes the key quantitative properties of the MB 660R fluorophore.

PropertyValueReferences
Excitation Maximum (λex)~665 nm[4]
Emission Maximum (λem)~685 nm[2][3][4]
Molar Extinction Coefficient (ε)92,000 cm⁻¹M⁻¹[4]
Recommended Laser Line633 or 635 nm[1][2][3][4]
SolubilityWater, DMSO, DMF[1][4][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol describes the metabolic incorporation of azide groups into the cell surface glycans of cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO. A typical concentration is 10-50 mM.

  • Cell Culture: Culture cells to the desired confluency in their appropriate growth medium.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 10-50 µM. The optimal concentration may vary depending on the cell type and experimental goals.[12][13]

  • Incubation: Incubate the cells in the Ac4ManNAz-containing medium for 1-3 days at 37°C in a humidified incubator with 5% CO₂.[12]

Protocol 2: Staining of Azide-Labeled Cells with this compound for Flow Cytometry

This protocol details the subsequent labeling of azide-modified cells with this compound and their analysis by flow cytometry.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • DMSO

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • 7-AAD or other viability dye (optional)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Prepare this compound Staining Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Flow Cytometry Staining Buffer to the desired final staining concentration. A starting concentration of 20-50 µM is recommended, but should be optimized for your specific cell type and labeling efficiency.[14]

  • Cell Harvesting and Washing: Harvest the metabolically labeled cells and wash them twice with Flow Cytometry Staining Buffer.

  • Cell Staining: Resuspend the cells in the this compound staining solution and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10]

  • Washing: Wash the cells three times with Flow Cytometry Staining Buffer to remove any unbound dye.

  • Viability Staining (Optional): If desired, resuspend the cells in Flow Cytometry Staining Buffer containing a viability dye such as 7-AAD to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer and transfer to flow cytometry tubes. Analyze the samples on a flow cytometer equipped with a laser suitable for exciting the MB 660R dye (e.g., 633 nm or 640 nm laser) and appropriate emission filters.

Visualizations

Sialic Acid Biosynthesis Pathway for Metabolic Glycoengineering

sialic_acid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_golgi Golgi Apparatus UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P ManNAc Kinase Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS Ac4ManNAz Ac4ManNAz (Azide Sugar Analog) ManNAz ManNAz Ac4ManNAz->ManNAz Esterases Glycoprotein_Azide Azide-labeled Glycoprotein CMP_Neu5Ac->Glycoprotein_Azide Sialyltransferases Cell_Surface Cell Surface Expression Glycoprotein_Azide->Cell_Surface Labeled_Cell Fluorescently Labeled Cell Cell_Surface->Labeled_Cell MB660R_DBCO This compound MB660R_DBCO->Labeled_Cell Click Chemistry (SPAAC)

Caption: Metabolic incorporation of an azide sugar analog into cell surface glycoproteins.

Experimental Workflow for Flow Cytometry

experimental_workflow start Start: Cultured Cells metabolic_labeling Metabolic Labeling with Ac4ManNAz (1-3 days) start->metabolic_labeling cell_harvest Harvest and Wash Cells metabolic_labeling->cell_harvest staining Stain with this compound (30-60 min) cell_harvest->staining wash_cells Wash to Remove Unbound Dye staining->wash_cells viability_stain Optional: Viability Staining wash_cells->viability_stain analysis Flow Cytometry Analysis viability_stain->analysis end End: Quantified Cell Surface Glycosylation Data analysis->end

Caption: Workflow for labeling and analyzing cells using this compound.

References

Calculating MB 660R DBCO Concentration for Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MB 660R DBCO, a bright and photostable far-red fluorescent dye, for the labeling of azide-containing biomolecules through copper-free click chemistry. This document outlines the key properties of the dye, detailed protocols for calculating its concentration, and its application in cell and protein labeling experiments.

Introduction to this compound

This compound is a rhodamine-based dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3][4] This feature enables its use in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction that does not require a cytotoxic copper catalyst.[1] The dye is characterized by its high brightness, exceptional photostability, and water solubility, making it an ideal probe for imaging and detection of azide-modified biomolecules in various applications, including confocal microscopy and single-molecule imaging.[1] MB 660R is spectrally similar to Alexa Fluor® 660 and CF® 660R Dye.[1] It is important to note that this compound is not recommended for staining intracellular components of fixed and permeabilized cells due to the potential for high background signals.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, which are essential for accurate concentration calculations and experimental design.

PropertyValueReference
Molecular Weight 1003.19 g/mol [1][2][3]
Maximum Excitation (λmax) ~665 nm[1][2][3][5][6]
Maximum Emission (λem) ~685 - 690 nm[5][6][7]
Molar Extinction Coefficient (ε) 92,000 cm-1M-1[1][5][6][8]
Recommended Laser Line 633 or 635 nm[1][2][3]
Solubility Water, DMSO, DMF[1]
pH Sensitivity pH-insensitive from pH 4 to 10[1][2][3]

Experimental Protocols

Accurate concentration determination is critical for reproducible and reliable experimental outcomes. The following protocols provide detailed methodologies for preparing and calculating the concentration of this compound solutions and for its use in common labeling experiments.

Preparation and Calculation of this compound Stock Solution

A concentrated stock solution of this compound should be prepared in a high-quality anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Protocol:

  • Weighing the Reagent: Carefully weigh a precise amount of the this compound solid.

  • Dissolving the Reagent: Add the appropriate volume of DMSO or DMF to the solid to achieve a desired stock concentration (e.g., 1 mM or 10 mM).

  • Calculation of Molarity: Use the following formula to calculate the precise molarity of the stock solution:

    Molarity (M) = Mass of this compound (g) / (Molecular Weight ( g/mol ) x Volume of Solvent (L))

    • Molecular Weight of this compound = 1003.19 g/mol

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol for Labeling Azide-Modified Glycans on Live Cells

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate azide (B81097) groups.

Workflow for Live Cell Glycan Labeling:

LiveCellLabeling MetabolicLabeling Metabolic Labeling with Azide-Modified Sugar Wash1 Wash with PBS MetabolicLabeling->Wash1 Staining Incubate with This compound (10-50 µM) Wash1->Staining Wash2 Wash with PBS Staining->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging

Caption: Workflow for labeling azide-modified glycans on live cells.

Methodology:

  • Metabolic Labeling: Culture cells with an appropriate azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.

  • Cell Preparation: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated azide sugar.

  • Staining Solution Preparation: Prepare a staining solution of this compound in serum-free cell culture medium or PBS. A recommended starting concentration is between 10-50 µM.[9] The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Incubation: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three to four times with PBS to remove unbound dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the far-red emission of MB 660R.

Protocol for Labeling Azide-Modified Proteins

This protocol outlines the general steps for labeling a purified protein that has been modified to contain an azide group.

Workflow for Protein Labeling:

ProteinLabeling PrepareProtein Prepare Azide-Modified Protein Solution AddDye Add this compound (1.5-10x Molar Excess) PrepareProtein->AddDye Incubate Incubate at RT or 4°C AddDye->Incubate Purify Purify Labeled Protein (e.g., Size Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate Purify->Characterize

Caption: Workflow for labeling azide-modified proteins with this compound.

Methodology:

  • Protein Preparation: Prepare a solution of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4). The buffer should not contain any azide compounds.

  • Dye Addition: Add the this compound stock solution to the protein solution. A 1.5- to 10-fold molar excess of the dye over the protein is recommended. For antibody-small molecule conjugations, a 7.5-fold molar excess is a good starting point.[10]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification: Remove the unreacted dye from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~665 nm (for MB 660R).

Signaling Pathway Visualization (Example)

This compound can be used to visualize specific components within a signaling pathway if those components can be metabolically or chemically tagged with an azide group. For instance, if a receptor protein involved in a signaling cascade is glycosylated, its glycans can be metabolically labeled with an azide sugar and subsequently visualized with this compound.

Simplified Signaling Pathway Diagram:

SignalingPathway Ligand Ligand Receptor Azide-Labeled Receptor (Visualized with this compound) Ligand->Receptor Binding Downstream1 Downstream Effector 1 Receptor->Downstream1 Activation Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Caption: Example signaling pathway with a visualized azide-labeled receptor.

This diagram illustrates a generic signaling pathway where the receptor protein has been labeled using the methods described above, allowing for its visualization and localization studies.

Conclusion

This compound is a powerful tool for the fluorescent labeling of azide-modified biomolecules. By following the detailed protocols and utilizing the quantitative data provided in these application notes, researchers can accurately calculate concentrations and perform robust and reproducible labeling experiments for a wide range of applications in cell biology and drug development.

References

Troubleshooting & Optimization

Avoiding non-specific binding of MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 660R DBCO. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding (NSB) during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound?

A1: Non-specific binding (NSB) of this compound is typically caused by a combination of factors:

  • Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group itself is hydrophobic and can interact non-specifically with hydrophobic regions of proteins or other biomolecules.[1] Additionally, while the MB 660R dye is designed to be water-soluble, as a rhodamine-based dye, it can still possess hydrophobic characteristics that contribute to NSB.[2][][4][5] Studies have shown a strong correlation between the hydrophobicity of a fluorescent dye and its tendency for non-specific binding.[4][6]

  • Ionic Interactions: Charged impurities or the inherent charge of the biomolecules involved can lead to unwanted electrostatic binding.

  • Reagent Aggregation: At high concentrations or in suboptimal buffer conditions, this compound conjugates can form aggregates, which may then bind non-specifically to surfaces or biomolecules.

  • Insufficient Blocking: In assays performed on surfaces (e.g., microplates, beads), inadequate blocking of the surface can leave exposed sites where the conjugate can adhere non-specifically.

Q2: How specific is the reaction between DBCO and an azide (B81097)?

A2: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and an azide is highly specific and bioorthogonal under physiological conditions (pH 7.0-7.4).[1] The DBCO group is exceptionally selective for azides and does not typically react with other functional groups found in biological systems, such as amines or hydroxyls.[1] However, it's worth noting that at a much lower reaction rate, cyclooctynes have been reported to react with sulfhydryl groups of cysteine residues.[5]

Q3: Can the MB 660R dye itself contribute to non-specific binding?

A3: Yes. MB 660R is a rhodamine-based, far-red fluorescent dye.[2][5][7][8] While it is water-soluble, rhodamine dyes and other hydrophobic organic dyes can contribute to non-specific binding through hydrophobic interactions.[][4][6][9] The propensity of a fluorescent dye to bind non-specifically is strongly correlated with its hydrophobicity.[4][6]

Q4: Are there any buffer components I should avoid when working with this compound?

A4: Yes. If you are performing an initial labeling step using an NHS ester to attach the DBCO moiety to a protein, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][10] These will compete with the primary amines on your target molecule for reaction with the NHS ester. For the subsequent copper-free click reaction, it is crucial to avoid any buffers containing sodium azide, as it will react with the DBCO group.[10]

Troubleshooting Guide: High Background Signal / Non-Specific Binding

This guide provides a structured approach to resolving common issues related to high background signals and non-specific binding in your experiments with this compound.

Symptom Potential Cause Recommended Solution
High background fluorescence across the entire sample Hydrophobic interactions of the DBCO moiety and/or the MB 660R dye with proteins and cell membranes.Add a non-ionic detergent to your washing buffers to disrupt hydrophobic interactions. Common choices include Tween-20 or Triton X-100.[1][11] Start with a low concentration and optimize as needed.
Insufficient washing to remove unbound conjugate.Increase the number and/or duration of wash steps. Ensure adequate buffer volume for each wash.
Inadequate blocking of non-specific sites (for surface-based assays).Increase the concentration and/or incubation time of your blocking agent. Bovine Serum Albumin (BSA) is a common choice.[1][11] Other options include casein or fish gelatin.
Aggregation of the this compound conjugate. Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates.[1]
Punctate, non-specific staining Precipitation of the conjugate due to high concentration or poor solubility in the reaction buffer.Optimize the concentration of the this compound conjugate. You may need to perform a titration to find the optimal concentration for your experiment. Also, ensure the buffer composition is suitable for your conjugate's solubility.
Non-specific binding to specific cellular compartments Ionic interactions between the conjugate and charged molecules within the cell.Adjust the ionic strength of your buffers. Increasing the salt concentration (e.g., with NaCl) can help to shield charged interactions.[11][12]
Off-target reactivity of the DBCO group.While rare, DBCO can react with thiols. If your target is in a thiol-rich environment, consider including a thiol-capping agent in your protocol if it does not interfere with your experiment.
Quantitative Recommendations for Buffer Optimization
Parameter Recommended Starting Conditions & Range Notes
Blocking Agent Concentration (BSA) 1-5% (w/v)For surface-based assays, a higher concentration and longer incubation (e.g., overnight at 4°C) can be more effective.[1] Other blocking agents like casein (0.1%) or fish gelatin (0.1%) can also be tested.[13]
Non-Ionic Detergent Concentration 0.05-0.1% (v/v) Tween-20 or Triton X-100These detergents help to solubilize membrane proteins and reduce non-specific binding in immunoassays.[1][14] The optimal concentration may need to be determined empirically.
Salt Concentration (NaCl) 150 mM (in PBS) to 500 mMIncreasing salt concentration can reduce charge-based non-specific binding.[11][15] However, be mindful of the salt tolerance of your protein of interest.
pH of Reaction Buffer (for NHS ester coupling) 7.2 - 8.5This pH range is optimal for the reaction between an NHS ester and a primary amine.[1][10]
pH of Click Reaction & Washing Buffers 7.0 - 7.4 (Physiological pH)The DBCO-azide click reaction is highly efficient and specific at physiological pH.[1]

Experimental Protocols

Protocol: General Workflow for Reducing Non-Specific Binding of this compound

This protocol outlines a general experimental workflow for labeling a target molecule with this compound and minimizing non-specific binding.

  • Preparation of the this compound Conjugate:

    • If not pre-conjugated, label your molecule of interest with this compound according to the manufacturer's instructions.

    • After conjugation, it is critical to remove any unconjugated this compound. This can be achieved through methods such as dialysis, spin desalting columns, or size exclusion chromatography.

  • Sample Preparation and Blocking:

    • For cell-based assays: Culture and prepare your cells as required for your experiment (e.g., fixation, permeabilization).

    • For surface-based assays: Coat your surface (e.g., microplate wells) with your capture molecule.

    • Blocking: Incubate your sample (cells or surface) with a suitable blocking buffer (e.g., PBS with 1-3% BSA) for at least 1-2 hours at room temperature or overnight at 4°C. This step is crucial to saturate non-specific binding sites.

  • Labeling with this compound Conjugate:

    • Dilute the purified this compound conjugate to the desired working concentration in an optimized buffer. This buffer may contain a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to prevent aggregation and non-specific hydrophobic interactions.

    • Incubate the sample with the diluted conjugate for the recommended time and temperature for the click reaction to occur.

  • Washing Steps:

    • After incubation, remove the labeling solution and wash the sample extensively to remove any unbound conjugate.

    • Perform at least 3-5 washes with a washing buffer (e.g., PBS with 0.05% Tween-20).

    • Increase the duration of each wash (e.g., 5-10 minutes per wash) to enhance the removal of non-specifically bound conjugate.

  • Analysis:

    • Proceed with your downstream analysis (e.g., fluorescence microscopy, flow cytometry).

    • Crucially, always include a negative control where the target molecule for the DBCO-azide reaction is absent. This will help you to assess the level of non-specific binding of your this compound conjugate.

Visualizations

experimental_workflow Experimental Workflow to Minimize Non-Specific Binding cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_conjugate Prepare & Purify This compound Conjugate labeling Labeling with Conjugate (in optimized buffer with detergent) prep_conjugate->labeling prep_sample Prepare Sample (Cells/Surface) blocking Blocking Step (e.g., 1-3% BSA) prep_sample->blocking blocking->labeling washing Extensive Washing Steps (e.g., PBS + 0.05% Tween-20) labeling->washing analysis Analysis (e.g., Microscopy, Flow Cytometry) washing->analysis neg_control Negative Control (No azide target) washing->neg_control

Caption: Workflow for minimizing non-specific binding of this compound.

nsb_mechanisms Mechanisms of Non-Specific Binding cluster_causes Causes of NSB cluster_targets Non-Specific Targets mb660r_dbco This compound Conjugate hydrophobic Hydrophobic Interactions (DBCO & MB 660R Dye) mb660r_dbco->hydrophobic exhibits ionic Ionic Interactions mb660r_dbco->ionic may have aggregation Conjugate Aggregation mb660r_dbco->aggregation can form proteins Hydrophobic patches on proteins hydrophobic->proteins membranes Cell Membranes hydrophobic->membranes ionic->proteins aggregation->proteins surfaces Unblocked Surfaces aggregation->surfaces

Caption: Key molecular interactions leading to non-specific binding.

References

Technical Support Center: Optimizing MB 660R DBCO Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your MB 660R DBCO labeling experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve optimal labeling efficiency for their azide-tagged biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

This compound is a fluorescent probe used for imaging biomolecules that contain an azide (B81097) group.[1] It is a bright and highly photostable far-red dye.[1][2] The dibenzocyclooctyne (DBCO) group reacts with azides through a copper-free "click chemistry" reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage.[1][3] This reaction is bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes.[3] Key features of MB 660R include its high brightness, exceptional photostability, and water solubility.[1][2] It is pH-insensitive between pH 4 and 10.[1][2] The dye has an absorption maximum at approximately 665 nm and can be excited by 633 nm or 635 nm lasers, with an emission maximum around 685 nm.[1][2]

Q2: What are the critical factors influencing the efficiency of my this compound labeling reaction?

Several factors can impact the success of your labeling reaction:

  • Concentration of Reactants: Higher concentrations of both the azide-tagged molecule and the this compound reagent will lead to a faster reaction rate.[4]

  • Steric Hindrance: The accessibility of the azide and DBCO groups is crucial. If these groups are buried within a large molecule, the reaction rate can be significantly reduced.[4] Using a DBCO reagent with a PEG spacer can help overcome steric hindrance by extending the reactive group away from the biomolecule's surface.[4]

  • Reaction Buffer: The buffer composition is critical. Buffers containing sodium azide (NaN₃) must be avoided as it will compete with your azide-labeled molecule for the DBCO reagent, drastically reducing labeling efficiency.[4][5] Amine-containing buffers like Tris should also be avoided if you are using an NHS-ester activated DBCO reagent for conjugation to a primary amine.[6][7] Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is generally a good choice.[4][7]

  • Solvent: While SPAAC reactions are compatible with aqueous buffers, the use of organic co-solvents like DMSO can influence the reaction rate.[4] However, high concentrations of organic solvents can lead to the precipitation of biomolecules.[4]

  • Temperature and Incubation Time: Most labeling reactions are performed at room temperature for 4-12 hours or at 4°C overnight.[4] Optimizing these parameters may be necessary for your specific application.[6]

Q3: I am observing low or no labeling. What are the possible causes and how can I troubleshoot this?

Low labeling efficiency is a common issue. The following troubleshooting guide can help you identify and resolve the problem.

Troubleshooting Guide: Low Labeling Efficiency

Possible Cause Recommended Action
Presence of competing azides in the buffer. Ensure all buffers are free of sodium azide. Use dialysis or a desalting column to exchange the buffer if necessary.[4][5]
Hydrolysis of the DBCO reagent. Prepare the DBCO reagent solution immediately before use. Avoid storing it in aqueous solutions.[7]
Suboptimal reaction conditions. Optimize the reaction by increasing the concentration of reactants, extending the incubation time, or performing the reaction at 37°C.[4][6]
Steric hindrance. Consider using a DBCO reagent with a PEG spacer to improve accessibility.[4]
Insufficient molar excess of DBCO reagent. Increase the molar excess of the this compound reagent.[6]
Impure protein or biomolecule. Ensure your biomolecule is highly purified. Impurities can interfere with the labeling reaction.[6]

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., Sephadex G-25) for purification[8]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate azide-free buffer at a concentration of 1-5 mg/mL.[5][6] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[5]

  • Labeling Reaction: Add a 2-4 fold molar excess of the this compound solution to the protein solution.[5] The final DMSO concentration in the reaction mixture should be kept low (typically <10-15%) to avoid protein precipitation.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight, with gentle stirring or rotation.[4] Protect the reaction from light.

  • Purification: Remove the unreacted this compound by size-exclusion chromatography using a desalting column.[8][9] The labeled protein will elute first.

  • Determine Degree of Labeling (DOL): Quantify the labeling efficiency by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~665 nm (for MB 660R).

Protocol 2: Determining the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~665 nm (A_max).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of dye / A_max of dye. (This value is often provided by the dye manufacturer).

    • Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein * path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / (ε_dye * path length)

      • ε_dye is the molar extinction coefficient of MB 660R at ~665 nm.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing Workflows and Concepts

TroubleshootingWorkflow start Low Labeling Efficiency check_buffer Check Buffer for Azide start->check_buffer azide_present Azide Present check_buffer->azide_present Yes check_reagent Check DBCO Reagent check_buffer->check_reagent No buffer_exchange Perform Buffer Exchange azide_present->buffer_exchange buffer_exchange->check_reagent reagent_old Reagent Old/Hydrolyzed check_reagent->reagent_old Yes optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions No fresh_reagent Use Freshly Prepared Reagent reagent_old->fresh_reagent fresh_reagent->optimize_conditions increase_conc Increase Reactant Concentration optimize_conditions->increase_conc Low Concentration increase_time Increase Incubation Time/Temp optimize_conditions->increase_time Slow Reaction check_sterics Consider Steric Hindrance optimize_conditions->check_sterics Conditions Optimized increase_conc->check_sterics increase_time->check_sterics use_spacer Use DBCO with PEG Spacer check_sterics->use_spacer Yes success Successful Labeling check_sterics->success No use_spacer->success

Labeling_Workflow prep_protein 1. Prepare Azide-Modified Protein (1-5 mg/mL in azide-free buffer) reaction 3. Mix Protein and DBCO (2-4x molar excess of DBCO) prep_protein->reaction prep_dbco 2. Prepare Fresh this compound (10 mM in anhydrous DMSO) prep_dbco->reaction incubation 4. Incubate (RT for 4-12h or 4°C overnight) reaction->incubation purification 5. Purify Labeled Protein (Size-Exclusion Chromatography) incubation->purification analysis 6. Analyze (Determine Degree of Labeling) purification->analysis

References

MB 660R DBCO photobleaching prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 660R DBCO. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experiments involving this bright and photostable far-red fluorescent dye.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems you might encounter during your experiments with this compound, with a focus on preventing photobleaching.

General Properties and Handling

Q1: What are the key spectral properties of this compound?

This compound is a far-red fluorescent dye with an absorption maximum around 665 nm and an emission maximum at approximately 685 nm.[1][2] It can be efficiently excited by 633 nm or 635 nm lasers.[1][2] This rhodamine-based dye is known for its high brightness and exceptional photostability.[1][2] It is also water-soluble and its fluorescence is pH-insensitive in the range of pH 4 to 10.[1][2]

Q2: How should I store and handle this compound?

For optimal stability, it is recommended to store this compound at -20°C and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in a high-quality anhydrous solvent like DMSO or DMF and store these at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Photobleaching: Causes and Prevention

Q3: What is photobleaching and why is it a concern?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[3][4] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that can chemically damage the dye molecule.[3] Photobleaching can significantly reduce the signal-to-noise ratio in fluorescence microscopy, especially during long-term imaging experiments.[3]

Q4: My this compound signal is fading quickly during imaging. What can I do to prevent this?

While MB 660R is described as a highly photostable dye, intense or prolonged illumination can still lead to photobleaching.[1][2] Here are several strategies to minimize this effect:

  • Reduce Excitation Light Intensity: Use the lowest laser power necessary to obtain a sufficient signal. Neutral density filters can be employed to attenuate the excitation light.

  • Minimize Exposure Time: Keep the exposure time of your camera or detector as short as possible. For time-lapse experiments, increase the interval between image acquisitions.

  • Use Antifade Reagents: For live-cell imaging, commercial antifade reagents like ProLong™ Live Antifade Reagent can be added to the imaging medium to scavenge oxygen and reduce photobleaching.[5] For fixed samples, mounting media containing antifade agents are highly effective.

  • Optimize Imaging Settings: Ensure your microscope's optical components are clean and aligned for maximum light collection efficiency. This will allow you to use lower excitation power.

  • Choose the Right Imaging System: Use a sensitive camera (e.g., EMCCD or sCMOS) that can detect weak signals, reducing the need for high excitation intensity.

Experimental Workflow: Copper-Free Click Chemistry

Q5: I am seeing low labeling efficiency with my copper-free click chemistry reaction using this compound. What are the possible causes and solutions?

Low efficiency in strain-promoted azide-alkyne cycloaddition (SPAAC) can arise from several factors. Here's a troubleshooting guide:

  • Reagent Quality: Ensure your azide-modified biomolecule and this compound are of high purity and have not degraded.

  • Solubility Issues: Poor solubility of either reactant can hinder the reaction. Consider adding a small amount of an organic co-solvent like DMSO (typically up to 5-10%) to your aqueous reaction buffer to improve solubility.[6]

  • Steric Hindrance: The azide (B81097) group on your target molecule might be sterically hindered, preventing efficient reaction with the bulky DBCO group. If possible, consider designing your azide-labeled molecule with a longer linker arm.

  • Reaction Time and Temperature: While SPAAC is generally fast, some reactions may require longer incubation times (e.g., overnight) at room temperature or 37°C to achieve sufficient labeling.[7]

  • pH of the Reaction Buffer: The reaction is typically performed in a buffer with a pH of around 7.4 (e.g., PBS).[7] Significant deviations from this can affect reaction efficiency.

Q6: I am observing high background fluorescence in my imaging experiment. How can I reduce it?

High background can obscure your specific signal. Here are some tips to improve your signal-to-noise ratio:

  • Washing Steps: Ensure thorough washing after the labeling reaction to remove any unbound this compound.

  • Blocking: For immunofluorescence applications, use an appropriate blocking buffer to prevent non-specific binding of antibodies.

  • Autofluorescence: Some cells and tissues exhibit endogenous fluorescence. You can minimize this by using a spectrally appropriate filter set and, for fixed samples, by treating with an autofluorescence quenching agent.

  • Imaging Medium: For live-cell imaging, use a phenol (B47542) red-free medium, as phenol red can contribute to background fluorescence.

  • Optimize Imaging Parameters: Adjust the gain and offset settings on your detector to minimize background noise while preserving your signal.[5][8]

Quantitative Data: Photostability Comparison

While MB 660R is marketed as having exceptional photostability, quantitative head-to-head comparisons with other dyes in the same spectral region can be difficult to find in peer-reviewed literature. The following table provides a general comparison of the photophysical properties of MB 660R and other commonly used far-red dyes. Note: Photostability is highly dependent on experimental conditions (e.g., laser power, buffer composition, presence of antifade agents).

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (M⁻¹cm⁻¹)Relative Photostability
MB 660R ~665[1]~685-690[1]Not specified92,000[1]High (Described as "exceptionally photostable")[1][2]
Alexa Fluor 647 6506650.33239,000High
Cy5 ~649~666~0.2~250,000Moderate to Low
DyLight 650 652672Not specified250,000High
Atto 647N 6446690.65150,000High

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Labeling with this compound

This protocol outlines a general workflow for labeling azide-modified biomolecules on the surface of live cells using this compound.

  • Cell Preparation: Culture your cells of interest and introduce the azide-containing metabolic precursor (e.g., an azido-sugar) to the culture medium. Allow sufficient incubation time for the metabolic incorporation of the azide group into the target biomolecules.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).

  • Labeling Reaction:

    • Wash the cells gently with pre-warmed PBS or other suitable buffer to remove any unincorporated azido-precursor.

    • Dilute the this compound stock solution to the desired final concentration (typically 10-50 µM) in a phenol red-free cell culture medium or imaging buffer.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound dye.

  • Imaging: Proceed with fluorescence microscopy imaging.

Protocol 2: Using ProLong™ Live Antifade Reagent for Photobleaching Prevention
  • Prepare Working Solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in your chosen imaging medium (e.g., complete cell culture medium or an isotonic buffer like PBS).

  • Incubation: After your labeling and washing steps, replace the imaging buffer with the ProLong™ Live working solution.

  • Equilibration: Incubate the cells in the dark for at least 15 minutes (2 hours is recommended for optimal performance) before imaging.[5]

  • Imaging: You can now image your cells for an extended period with reduced photobleaching. It is not recommended to leave the ProLong™ Live solution on the cells for more than 24 hours.[5]

Visualizations

Experimental Workflow: Metabolic Glycan Labeling and Visualization

The following diagram illustrates the general workflow for labeling and visualizing cell surface glycans using copper-free click chemistry with this compound.

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling Copper-Free Click Chemistry cluster_imaging Fluorescence Imaging start Start with live cells in culture metabolic_labeling Incubate with azido-sugar (e.g., Ac4ManNAz) start->metabolic_labeling Step 1 incorporation Metabolic incorporation of azide into cell surface glycans metabolic_labeling->incorporation Step 2 wash1 Wash to remove unincorporated sugar add_dbco Add this compound wash1->add_dbco Step 3 spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) add_dbco->spaac Step 4 wash2 Wash to remove unbound dye spaac->wash2 Step 5 add_antifade Add antifade reagent (optional, for live cells) imaging Image with fluorescence microscope (Ex: ~635 nm) add_antifade->imaging Step 6 analysis Data analysis imaging->analysis Step 7

Workflow for metabolic labeling and imaging of glycans.
Signaling Pathway: Glycan Labeling and Downstream Signaling Analysis

Labeling specific cell surface glycans can be a starting point to investigate their role in signaling pathways, for instance, by observing changes in protein phosphorylation or localization upon glycan-mediated cell interactions.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade glycan Cell Surface Glycan (Azide-labeled) receptor Receptor Protein glycan->receptor modulates adaptor Adaptor Proteins receptor->adaptor activates ligand Ligand / Another Cell ligand->receptor binds kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade activates transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor activates gene_expression Changes in Gene Expression transcription_factor->gene_expression regulates mb660r This compound Visualization mb660r->glycan visualizes

Glycan-mediated cell signaling visualization concept.
Logical Relationship: Troubleshooting Photobleaching

This decision tree provides a logical approach to troubleshooting photobleaching issues.

troubleshooting_photobleaching start Problem: Rapid Signal Loss (Photobleaching) check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Action: Reduce laser power or use Neutral Density filters check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Action: Shorten camera exposure or increase time-lapse interval check_exposure->reduce_exposure No check_antifade Are You Using an Antifade Reagent? check_exposure->check_antifade Yes reduce_exposure->check_antifade add_antifade Action: Add a suitable antifade reagent to your sample check_antifade->add_antifade No check_optics Are Microscope Optics Clean & Aligned? check_antifade->check_optics Yes add_antifade->check_optics clean_optics Action: Clean and align the microscope's light path check_optics->clean_optics No solution Solution: Optimized Imaging with Reduced Photobleaching check_optics->solution Yes clean_optics->solution

A decision tree for troubleshooting photobleaching.

References

Cell permeability issues with MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MB 660R DBCO. This guide provides troubleshooting advice and answers to frequently asked questions regarding cell permeability and other common issues encountered during experiments with this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bright and highly photostable far-red fluorescent dye.[1][2][3][4][5] It is designed for copper-free "click chemistry" reactions, where it specifically reacts with azide-containing biomolecules to form a stable triazole linkage.[1] This makes it a valuable tool for imaging and tracking molecules in biological systems without the need for a copper catalyst, which can be toxic to cells.[6][7] The dye emits fluorescence at approximately 685 nm and can be excited by 633 nm or 635 nm lasers.[1][2][3][4] It is water-soluble and its fluorescence is stable across a pH range of 4 to 10.[1][2][3][4][5][8]

Q2: I am observing high background staining in my fixed and permeabilized cells. Why is this happening?

This compound is not recommended for staining intracellular components of fixed and permeabilized cells.[1] This is due to high nonspecific binding that results in significant background fluorescence, making it difficult to distinguish the specific signal from your target molecule.

Q3: Can I use this compound for live cell imaging?

Yes, this compound is suitable for live cell imaging applications. Copper-free click chemistry is biocompatible, making it ideal for labeling biomolecules in living cells and organisms.[6][7]

Q4: What are some general factors that can affect the cell permeability of fluorescent dyes like this compound?

Several factors can influence the ability of a fluorescent dye to cross the cell membrane:

  • Temperature: Higher temperatures can increase membrane fluidity and permeability.[9] Conversely, lower temperatures can decrease it.[10]

  • Polarity and Electrical Charge: Nonpolar and uncharged molecules generally pass through the lipid bilayer of the cell membrane more easily.[9][11]

  • Molecular Mass and Size: Smaller molecules tend to have higher permeability than larger ones.[9][12]

  • Lipid Composition of the Membrane: The specific lipid makeup of a cell's membrane can affect how easily a dye can penetrate.[9]

  • Hydrophobicity: The DBCO moiety is substantially hydrophobic, which can contribute to the cellular permeability of molecules it is attached to.[12]

Troubleshooting Guide

This guide addresses common issues you may encounter when using this compound, with a focus on cell permeability and staining.

Issue 1: High Background Fluorescence in Live Cells

While generally better suited for live-cell applications, high background can still be an issue.

Potential Cause Recommended Solution
Excess Dye Concentration Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it.
Insufficient Washing Increase the number and duration of wash steps after incubation with the dye to remove unbound probe. Use a gentle rocking motion to ensure thorough washing.[13]
Long Incubation Time Reduce the incubation time to minimize nonspecific uptake of the dye.
Hydrophobic Interactions The hydrophobic nature of the DBCO group may lead to nonspecific binding to cellular components. Consider including a small percentage of a non-ionic surfactant like Tween-20 in your wash buffer to reduce these interactions.
Post-incubation in Dye-Free Media After the initial incubation and washing, incubate the cells in fresh, dye-free culture media for 1-2 hours before analysis. This can help reduce background fluorescence.[14]

Experimental Protocols

General Protocol for Live Cell Labeling with this compound

This protocol provides a starting point for labeling azide-modified biomolecules in live cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Azide-labeled cells

  • This compound

  • Anhydrous DMSO or water for stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Prepare a 2 mM stock solution of this compound in anhydrous DMSO or water.

  • Cell Preparation: Grow your azide-labeled cells on a suitable culture vessel (e.g., coverslips, multi-well plate).

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Incubation: Incubate the cells with the desired concentration of this compound (a starting concentration of 15 µM is suggested) in pre-warmed cell culture medium for 1 hour at 37°C.[14] Note: The optimal concentration and incubation time should be determined empirically for each cell type and application.

  • Washing: Wash the cells three times with pre-warmed PBS to remove unbound dye.

  • Optional Post-Incubation: If high background is observed, incubate the cells in fresh, dye-free culture medium for 1-2 hours at 37°C.[14]

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for far-red fluorescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_stock Prepare 2 mM this compound Stock incubate Incubate with this compound (e.g., 15 µM, 1 hr, 37°C) prep_stock->incubate prep_cells Culture Azide-Labeled Cells wash1 Wash Cells with PBS (x2) prep_cells->wash1 wash1->incubate wash2 Wash Cells with PBS (x3) incubate->wash2 post_incubate Optional: Incubate in Dye-Free Media (1-2 hrs) wash2->post_incubate image Fluorescence Imaging wash2->image post_incubate->image

Caption: Workflow for live cell labeling with this compound.

troubleshooting_logic cluster_solutions Solutions sol1 Reduce Dye Concentration q2 Are Wash Steps Sufficient? sol1->q2 sol2 Increase Wash Steps q3 Is Incubation Time Minimized? sol2->q3 sol3 Decrease Incubation Time q4 Still High Background? sol3->q4 sol4 Post-Incubate in Dye-Free Media start High Background? q1 Is Dye Concentration Optimized? start->q1 q1->sol1 No q1->q2 Yes q2->sol2 No q2->q3 Yes q3->sol3 No q3->q4 Yes q4->sol4 Yes

Caption: Troubleshooting logic for high background fluorescence.

References

Technical Support Center: Troubleshooting Click Chemistry in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues encountered during click chemistry experiments, with a specific focus on the use of MB 660R DBCO in fixed cells.

Frequently Asked Questions (FAQs)

Q1: Why am I not getting a signal or seeing high background with this compound in my fixed and permeabilized cells?

A1: The primary reason for these issues is that the this compound reagent is often not suitable for staining the intracellular components of fixed and permeabilized cells.[1] This can be due to a combination of factors including high non-specific background staining and reduced reactivity of the DBCO moiety in the complex intracellular environment of a fixed cell.[1] The rhodamine-based structure of the MB 660R dye, while bright and photostable, may contribute to this background.[1][2]

Q2: What is copper-free click chemistry and how does this compound work?

A2: Copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a bioorthogonal reaction that occurs between a cyclooctyne (B158145) (like DBCO) and an azide-functionalized molecule.[3][4][5] The inherent ring strain of the DBCO molecule allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[3][4][5] this compound is a fluorescent probe where the bright, far-red MB 660R dye is attached to a DBCO group, enabling it to react with and label azide-containing biomolecules.[1]

Q3: Can cell fixation and permeabilization affect the click chemistry reaction?

A3: Yes, fixation and permeabilization can significantly impact the efficiency of click chemistry reactions.

  • Fixation: Chemical crosslinking agents like paraformaldehyde (PFA) create a dense network of proteins, which can mask the azide-labeled target molecule, preventing the bulky DBCO reagent from accessing it due to steric hindrance.[6][7][8] While fixation aims to preserve cellular structure, it can alter the chemical environment and accessibility of target molecules.[8]

  • Permeabilization: Detergents used for permeabilization (e.g., Triton™ X-100) can disrupt cellular membranes. While necessary for intracellular access, the hydrophobic nature of DBCO can lead to non-specific binding to these disrupted membranes and other hydrophobic regions within the cell, potentially causing high background.[6][9]

Troubleshooting Guide: this compound in Fixed Cells

If you are still attempting to use this compound or a similar DBCO-containing dye in fixed cells and are encountering issues, this guide provides potential causes and solutions.

Problem 1: No Signal or Very Weak Signal
Possible Cause Troubleshooting Step
Steric Hindrance The azide (B81097) target may be inaccessible after fixation. Consider using a DBCO reagent with a longer linker arm (e.g., a PEG spacer) to increase its reach.[6]
Reagent Degradation DBCO reagents are sensitive to moisture and can lose reactivity over time, especially when in solution.[3][6][10] Prepare fresh solutions of this compound immediately before use. Store the solid reagent desiccated at -20°C.[10][11]
Suboptimal Reaction Conditions The concentration of the dye, incubation time, or temperature may not be optimal. Increase the concentration of this compound and extend the incubation time. Reactions are typically more efficient at higher concentrations and can be incubated for several hours to overnight.[3]
Inefficient Azide Labeling The initial metabolic labeling with the azide-modified precursor may be inefficient. Confirm the successful incorporation of the azide into your target biomolecule using a different detection method if possible.
Incorrect Buffer Composition Your buffer may contain substances that interfere with the reaction. Crucially, do not use buffers containing sodium azide (NaN₃) , as it will react with the DBCO reagent.[3][6][10] Also, avoid buffers with primary amines (e.g., Tris) if using an NHS-ester version of the dye for conjugation.[6]
Problem 2: High Background Staining
Possible Cause Troubleshooting Step
Non-Specific Binding The hydrophobic nature of the DBCO moiety can lead to non-specific binding to cellular components, especially after permeabilization.[6][9] Include additional and more stringent wash steps after the click reaction. Consider using a blocking buffer with a mild detergent (e.g., Tween® 20) in the wash steps.
Reagent Precipitation High concentrations of hydrophobic DBCO reagents can lead to the formation of fluorescent aggregates that bind non-specifically to cells.[6] Centrifuge your this compound solution before adding it to the cells to remove any precipitates.
Intrinsic Dye Properties As noted, this compound is known to cause high background in fixed and permeabilized cells.[1] If troubleshooting fails, consider using an alternative, more hydrophilic fluorescent DBCO probe.
Quantitative Data Summary

The following table provides a starting point for optimizing your experimental parameters. Note that these may need to be adjusted for your specific cell type and target.

ParameterRecommended RangeNotes
Fixation (PFA) 1% - 4% in PBS10-20 minutes at room temperature.[12][13]
Permeabilization 0.1% - 0.5% Triton™ X-100 in PBS10-15 minutes at room temperature.[13][14]
This compound Conc. 5 - 25 µMHigher concentrations may increase signal but also background.
Incubation Time 1 hour to overnightLonger incubation times can improve reaction efficiency.[3]
Incubation Temp. Room Temperature to 37°CReactions are generally faster at higher temperatures.[3]

Experimental Protocols & Visualizations

General Protocol for Staining Azide-Labeled Fixed Cells

This protocol outlines the key steps for performing a click chemistry reaction on fixed cells.

  • Cell Seeding: Seed cells on coverslips or in imaging plates and culture to the desired confluency.

  • Metabolic Labeling: Incubate cells with an azide-modified metabolic precursor (e.g., an azide-modified amino acid or nucleoside) for a sufficient duration to allow incorporation into biomolecules.

  • Fixation: Gently wash cells with PBS, then fix with 4% PFA in PBS for 15 minutes at room temperature.[12]

  • Washing: Wash cells 3 times with PBS.

  • Permeabilization: Permeabilize cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.[14]

  • Washing: Wash cells 3 times with PBS.

  • Click Reaction: Prepare a fresh solution of this compound in a reaction buffer (e.g., PBS). Add the solution to the cells and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash cells 3-5 times with PBS containing 0.05% Tween® 20 to remove unbound dye.

  • Counterstaining & Mounting: (Optional) Counterstain nuclei with DAPI. Mount the coverslip with an appropriate mounting medium.

  • Imaging: Image using a fluorescence microscope with appropriate filters for the far-red spectrum (Excitation/Emission ~665/685 nm).[1][2]

Visualizations

The following diagrams illustrate the key chemical reaction and a suggested workflow for troubleshooting.

G cluster_reactants Reactants cluster_product Product Azide Azide-labeled Biomolecule Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide->Reaction N₃ DBCO This compound DBCO->Reaction Cyclooctyne Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Reaction->Triazole

Caption: Copper-free click chemistry reaction between an azide and DBCO.

G Start Experiment Fails: No Signal or High Background CheckReagent Check Reagent Integrity - Freshly prepared? - Stored correctly? Start->CheckReagent CheckProtocol Review Protocol - Correct buffer (no NaN₃)? - Fixation/Permeabilization optimal? Start->CheckProtocol Optimize Optimize Reaction Conditions - Increase concentration? - Increase incubation time? CheckReagent->Optimize CheckProtocol->Optimize CheckLabeling Verify Azide Incorporation Optimize->CheckLabeling Alternative Consider Alternative Probe (e.g., more hydrophilic DBCO dye) Optimize->Alternative Still Fails Result Successful Staining CheckLabeling->Result Success CheckLabeling->Alternative Failure

Caption: Troubleshooting workflow for failed DBCO staining in fixed cells.

References

Technical Support Center: MB 660R DBCO Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of MB 660R DBCO solutions.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored at -20°C and protected from light and moisture. It is recommended to desiccate the product for long-term storage.[1][2] When taking the reagent from the refrigerator, it is essential to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the reagent and decrease its shelf life.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For immediate use, it is recommended to prepare stock solutions in anhydrous, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2]

Q3: How should this compound stock solutions be stored?

A3: Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several days to a few months.[1] However, the stability of DBCO reagents in solution can decrease over time.[1] For optimal performance, it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[1] If storing for any length of time, purge the vial with an inert gas like argon or nitrogen before sealing to extend the reagent's shelf life.[3]

Q4: How stable is the DBCO group in aqueous buffers?

A4: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[1] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity.[1] One study on a DBCO-modified antibody showed a reactivity loss of about 3-5% over four weeks when stored at 4°C.[1] Stability is highest at a neutral to slightly basic pH, and strongly acidic conditions should be avoided as they can promote the degradation of the DBCO ring.[1]

Q5: What impact does light have on the stability of this compound?

A5: this compound is a fluorescent dye and should be protected from light to prevent photobleaching, which can significantly reduce its fluorescence.[4] Store solutions in dark vials or vials covered with aluminum foil.[4] While modest exposure to ambient light during experimentation is generally acceptable, direct and prolonged sun exposure should be avoided as the UV component of sunlight can be harmful to fluorophores.[3]

Stability Data

pHTemperatureDurationRemaining Intact Reagent (%)Potential Issues
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of DBCO.
7.4 (PBS)4°C48 hours>95%Optimal short-term storage condition for working solutions.
7.4 (PBS)25°C24 hours90 - 95%Good stability at room temperature for typical reaction times.
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates degradation.
8.525°C24 hours90 - 95%Generally stable, but higher pH can increase the rate of hydrolysis of other functional groups if present.

Data adapted from a technical support guide for DBCO-NHCO-PEG4-acid and should be used as a general reference.[1]

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol allows for the quantification of the stability of this compound in a specific aqueous buffer over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the degradation rate of the DBCO moiety in an aqueous solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • RP-HPLC system with a C18 column

  • UV-Vis Detector (monitoring at ~309 nm for DBCO and the absorbance maximum of MB 660R)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM.

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, inject an aliquot onto the equilibrated RP-HPLC column.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the working solution and inject them onto the RP-HPLC column.

  • HPLC Analysis:

    • Run a gradient of Mobile Phase B to elute the compound.

    • Monitor the elution profile at the absorbance maximum of the DBCO group (~309 nm) and the MB 660R dye.

    • Record the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of remaining reagent versus time to determine the degradation kinetics.

G Experimental Workflow for Aqueous Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO prep_work Dilute to 1 mM Working Solution in Aqueous Buffer prep_stock->prep_work t0 T=0: Inject aliquot into RP-HPLC prep_work->t0 incubate Incubate working solution at desired temperature prep_work->incubate hplc Analyze by RP-HPLC (Monitor ~309 nm) t0->hplc tx T=x: Inject aliquots at various time points incubate->tx tx->hplc data Calculate % remaining and plot vs. time hplc->data G Troubleshooting Logic for this compound Labeling start Start Troubleshooting issue Low or No Signal? start->issue issue2 High Background? start->issue2 cause1 Check Reagent Storage and Handling issue->cause1 Yes cause2 Optimize Reaction Conditions issue->cause2 Yes cause3 Verify Buffer Composition issue->cause3 Yes solution1 Store at -20°C, desiccate. Warm before opening. Use fresh solutions. cause1->solution1 solution2 Increase reactant concentration. Adjust pH to 6-9. Increase incubation time. cause2->solution2 solution3 Ensure no competing azides are present in the buffer. cause3->solution3 cause4 Purify Labeled Product issue2->cause4 Yes cause5 Optimize Blocking and Washing issue2->cause5 Yes solution4 Use dialysis or chromatography to remove excess dye. cause4->solution4 solution5 Incorporate blocking steps. Increase wash duration/frequency. cause5->solution5

References

Validation & Comparative

A Researcher's Guide to Photostability of Far-Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging, particularly for sensitive applications such as live-cell imaging, single-molecule tracking, and super-resolution microscopy, the photostability of the chosen fluorophore is a critical determinant of experimental success. Far-red fluorescent dyes, with their advantages of reduced phototoxicity and deeper tissue penetration, are a popular choice. This guide provides a comparative overview of the photostability of commonly used far-red fluorescent dyes, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions.

Quantitative Photostability Comparison

The following table summarizes the photostability of several far-red fluorescent dyes. The primary metric for comparison is the remaining fluorescence intensity after a period of continuous illumination. It is important to note that direct comparison of photobleaching rates across different studies can be challenging due to variations in experimental conditions.

Dye FamilySpecific DyeRelative PhotostabilityQuantitative Data (Example)
Alexa Fluor Alexa Fluor 647HighRetained ~80% of initial fluorescence after continuous illumination in one study.[1] Significantly more resistant to photobleaching than Cy5.[2]
Cyanine Cy5ModerateRetained ~55% of initial fluorescence under the same conditions as the Alexa Fluor 647 comparison.[1] Prone to photobleaching.[]
Silicon Rhodamine SiR, BeRST 1Very HighGenerally exhibit high photostability, making them suitable for long-term and super-resolution imaging.[1][4][5][6]
DyLight DyLight 650HighSpectrally similar to Alexa Fluor 647 and Cy5.[7]
CF Dyes CF 647, CF 660C, CF 680HighKnown for their excellent photostability, particularly the rhodamine-based CF dyes.[8][9]

Experimental Protocols for Photostability Measurement

To obtain a reliable comparison of photostability between different fluorescent dyes, it is crucial to perform head-to-head measurements under identical experimental conditions.[10]

Sample Preparation
  • For In Vitro/Solution-Based Assays:

    • Prepare solutions of the fluorescent dyes to be tested at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • To mimic biological labeling, dyes can be conjugated to a carrier protein like bovine serum albumin (BSA) at a controlled degree of labeling (DOL).

    • Use a consistent vessel for all measurements, such as a quartz cuvette or a specific type of microscope slide and coverslip.

  • For Cell-Based Assays:

    • Culture cells of a specific type to a consistent confluency on imaging-compatible plates or coverslips.

    • Label the cells with the fluorescent dyes (e.g., via antibody-dye conjugates or fluorescent protein expression) using a standardized protocol for incubation time and concentration.

    • Wash the cells thoroughly to remove any unbound dye.

    • Mount the samples in a consistent imaging medium.

Imaging and Data Acquisition
  • Microscopy Setup:

    • Use a stable light source, such as a laser or an LED, with a consistent power output. Measure the light intensity at the sample plane to ensure it is the same for all experiments.

    • Utilize the same objective lens and filter sets appropriate for the excitation and emission spectra of the dyes being compared.

    • Employ a sensitive camera (e.g., sCMOS or EMCCD) with consistent settings for gain, exposure time, and binning.

  • Data Acquisition Protocol:

    • Identify a region of interest (ROI) for each sample.

    • Acquire an initial image (time point 0) to establish the baseline fluorescence intensity.

    • Continuously illuminate the sample with the excitation light.

    • Capture a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined duration or until the fluorescence intensity has significantly decreased.

Data Analysis
  • For each time point in the series, measure the mean fluorescence intensity within the defined ROI.

  • Subtract the background fluorescence from each measurement.

  • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at time 0.

  • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

  • The rate of decay of this curve is indicative of the dye's photostability. A slower decay signifies higher photostability.

Factors Influencing Photostability

The photostability of a fluorescent dye is not an intrinsic, immutable property but is influenced by a variety of factors.[10] Understanding these can help in optimizing imaging experiments and interpreting results.

cluster_Dye Dye Properties cluster_Environment Local Environment cluster_Illumination Illumination Conditions Dye Fluorophore Chemical Structure Photostability Photostability Dye->Photostability Solvent Solvent/Medium (e.g., pH, viscosity) Solvent->Photostability Oxygen Oxygen Concentration Oxygen->Photostability Intensity Excitation Light Intensity Intensity->Photostability Duration Duration of Exposure Duration->Photostability

Factors affecting the photostability of fluorescent dyes.

Experimental Workflow for Photostability Comparison

The following diagram outlines a standardized workflow for comparing the photostability of different fluorescent dyes.

Start Start: Select Far-Red Dyes Prep Prepare Standardized Samples (In Vitro or Cellular) Start->Prep Setup Configure Microscope (Consistent Settings) Prep->Setup Acquire Acquire Time-Lapse Image Series Setup->Acquire Analyze Analyze Image Data: Measure Intensity vs. Time Acquire->Analyze Compare Compare Photobleaching Curves and Rates Analyze->Compare End End: Rank Dye Photostability Compare->End

A standardized workflow for comparing dye photostability.

References

A Comparative Guide to the Brightness of MB 660R DBCO and Other Far-Red Dyes for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioorthogonal chemistry, the selection of a fluorescent probe is a critical decision that directly impacts the sensitivity and clarity of imaging experiments. This guide provides a detailed comparison of the brightness of MB 660R DBCO against other commonly used far-red dyes functionalized with dibenzocyclooctyne (DBCO) for copper-free click chemistry applications. The data presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

Quantitative Comparison of Fluorescent Properties

The brightness of a fluorescent dye is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). A higher value for each of these parameters contributes to a brighter signal, which is crucial for detecting low-abundance targets and achieving a high signal-to-noise ratio. The following table summarizes the key spectral properties of this compound and its spectral counterparts.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound ~665[1][2][3]~685[1][2][3]92,000[4]N/AN/A
Alexa Fluor® 660 663[5]690[5]132,000[5]0.37[6]48,840
CF® 660R 663[7][8]682[7][8]100,000[7][9]N/AN/A
Cy5 DBCO 651[10]670[10]250,000[10]0.27[10]67,500
Alexa Fluor® 647 DBCO 650[11]665[11]239,000[11]0.33[11][12]78,870

Experimental Protocols

Accurate and reproducible comparison of fluorescent dye brightness requires standardized experimental protocols. Below are methodologies for determining the relative quantum yield of a fluorescent dye and a general procedure for labeling cells using DBCO-functionalized dyes for imaging.

Protocol for Determining Relative Fluorescence Quantum Yield

This protocol is based on the comparative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Test dye solution (e.g., this compound) of unknown quantum yield

  • Standard dye solution with a known quantum yield in the far-red region (e.g., Alexa Fluor 647)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer. The excitation wavelength should be the same for both the test and standard dyes.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard dye.

  • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_test and m_std are the slopes of the linear regression from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard samples (if different).

Protocol for Live Cell Labeling and Imaging

This protocol describes a general workflow for labeling azide-modified biomolecules on the surface of live cells with a DBCO-functionalized dye.

Materials:

  • Cells cultured with an azide-containing metabolic precursor (e.g., Ac4ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a stock solution of the DBCO-dye in a suitable solvent like DMSO.

  • Wash the azide-labeled cells twice with warm PBS to remove any unincorporated metabolic precursor.

  • Incubate the cells with the DBCO-dye in complete cell culture medium at a final concentration typically ranging from 5 to 50 µM. The incubation is usually carried out at 37°C for 30 to 60 minutes.

  • Wash the cells three times with warm PBS to remove any unbound dye.

  • Image the cells using a fluorescence microscope equipped with a laser line and emission filter appropriate for the chosen dye (e.g., 633 nm or 647 nm excitation for far-red dyes).

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in the experimental protocols.

experimental_workflow cluster_labeling Cell Labeling cluster_imaging Fluorescence Imaging azide_cells Azide-Modified Cells add_dbco Incubate with This compound azide_cells->add_dbco Copper-Free Click Reaction wash1 Wash to Remove Unbound Dye add_dbco->wash1 labeled_cells Labeled Cells wash1->labeled_cells excitation Excite with Laser (e.g., 633 nm) labeled_cells->excitation emission Detect Emitted Fluorescence excitation->emission image Generate Image emission->image

Workflow for labeling and imaging cells with this compound.

quantum_yield_measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_test Prepare Serial Dilutions of Test Dye abs_measure Measure Absorbance (UV-Vis) prep_test->abs_measure prep_std Prepare Serial Dilutions of Standard Dye prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for determining relative fluorescence quantum yield.

References

Navigating the Spectrum of Choice: Cost-Effective Alternatives to Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, Alexa Fluor dyes have long been considered the gold standard, renowned for their brightness, photostability, and pH insensitivity. However, their premium price point can be a significant consideration for laboratories with budget constraints. Fortunately, a growing number of alternative fluorescent dyes have emerged, offering comparable, and in some cases superior, performance at a more accessible cost. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison of Alexa Fluor Alternatives

Several companies now offer fluorescent dyes that are spectrally similar to the Alexa Fluor series. These alternatives often boast improvements in key performance metrics such as quantum yield (a measure of fluorescence efficiency), extinction coefficient (a measure of light absorption), and photostability. Below is a detailed comparison of some of the most prominent alternatives.

Key Performance Metrics at a Glance

The following tables summarize the key spectral properties and performance characteristics of popular Alexa Fluor dyes and their cost-effective alternatives. This data has been compiled from various manufacturer datasheets and technical notes to provide a comparative overview.

Table 1: Comparison of Green-Emitting Dyes (Alexa Fluor 488 Equivalents)

Dye FamilyExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessRelative Photostability
Alexa Fluor 488 49551971,0000.92HighVery High
AZDye 488 494517~70,000N/AComparable to AF488[1]Comparable to AF488[1]
DyLight 488 49351870,000HighHigh[2]High[3]
iFluor 488 49151675,0000.93HighHigh
StarBright Blue 520 488516N/AN/AVery High[4]High[5]
ATTO 488 50152390,0000.80Very High[6]Very High[7]

Table 2: Comparison of Yellow/Orange-Emitting Dyes (Alexa Fluor 555/568 Equivalents)

Dye FamilyExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessRelative Photostability
Alexa Fluor 555 555565150,0000.10ModerateHigh[8]
Alexa Fluor 568 57860391,3000.69HighVery High
AZDye 555 555572~150,000N/AComparable to AF555[1]Comparable to AF555[1]
DyLight 550 562576150,000HighHigh[2]High
iFluor 555 556570150,0000.40HighHigh
StarBright Yellow 575 561575N/AN/AVery High[9]High[5]
ATTO 565 563592120,0000.90Very High[6][10]Very High[10]

Table 3: Comparison of Red-Emitting Dyes (Alexa Fluor 647 Equivalents)

Dye FamilyExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessRelative Photostability
Alexa Fluor 647 650665239,0000.33Very HighVery High[11]
AZDye 647 649671~250,000N/AComparable to AF647[1]Comparable to AF647[1]
DyLight 650 652672250,000HighHigh[2]High
iFluor 647 651671250,0000.40Very HighVery High
StarBright Red 670 640667N/AN/AVery HighHigh[5]
ATTO 647N 644669150,0000.65Very High[6][7]Exceptionally High[7]

N/A: Data not readily available from manufacturer's documentation. Relative Brightness and Photostability are based on qualitative statements from manufacturers and comparative studies.

Experimental Protocols

To facilitate a direct comparison of these fluorescent dyes in your own laboratory setting, we provide detailed protocols for common applications.

Protocol 1: Comparative Immunofluorescence Staining of Cultured Cells

This protocol outlines a method for directly comparing the performance of different fluorescently labeled secondary antibodies in immunocytochemistry.

Materials:

  • Cultured cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to a target protein

  • Secondary antibodies conjugated to Alexa Fluor and alternative dyes (at equivalent concentrations)

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Growth: Seed cells onto coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with fixation buffer for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If staining an intracellular target, incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies (Alexa Fluor and alternatives) to the same concentration in blocking buffer. Incubate separate coverslips with each secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Image the slides using a fluorescence microscope with identical settings (exposure time, laser power, gain) for each dye. Compare the signal intensity, background, and photostability of the different dyes.

Protocol 2: Quantitative Photobleaching Assay

This protocol provides a method to quantitatively compare the photostability of different fluorescent dyes.

Materials:

  • Fluorescently labeled antibodies or other biomolecules

  • Microscope slide and coverslip

  • Mounting medium (without antifade for this assay)

  • Fluorescence microscope with a stable light source and a camera capable of time-lapse imaging

Procedure:

  • Sample Preparation: Prepare a slide with the fluorescently labeled sample as you would for imaging.

  • Locate a Region of Interest: Find a representative area of the sample with good fluorescence signal.

  • Initial Image Acquisition: Acquire an initial image of the region of interest using a defined set of imaging parameters (e.g., 100x objective, 50% laser power, 100 ms (B15284909) exposure).

  • Continuous Illumination: Continuously illuminate the same region of interest with the excitation light source at the same intensity used for the initial image acquisition.

  • Time-Lapse Imaging: Acquire a series of images at regular intervals (e.g., every 5 seconds) for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.

    • Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

    • Compare the photobleaching half-lives of the different dyes to assess their relative photostability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in immunofluorescence staining and the photobleaching assay.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_analysis Analysis start Start: Culture Cells on Coverslips fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (3x PBS) fix->wash1 perm Permeabilization (optional, e.g., Triton X-100) wash1->perm block Blocking (e.g., 5% NGS) perm->block primary_ab Incubate with Primary Antibody block->primary_ab wash2 Wash (3x PBS) primary_ab->wash2 secondary_ab Incubate with Fluorescent Secondary Antibody wash2->secondary_ab wash3 Wash (3x PBS) secondary_ab->wash3 mount Mount Coverslip wash3->mount image Image on Fluorescence Microscope mount->image compare Compare Signal, Background, and Photostability image->compare

Figure 1: Workflow for comparative immunofluorescence staining.

Photobleaching_Assay_Workflow cluster_setup Experiment Setup cluster_bleaching Photobleaching cluster_data_analysis Data Analysis start Start: Prepare Fluorescent Sample on Slide roi Select Region of Interest (ROI) start->roi initial_image Acquire Initial Image roi->initial_image illuminate Continuous Illumination of ROI initial_image->illuminate timelapse Acquire Time-Lapse Images illuminate->timelapse measure Measure Mean Fluorescence Intensity timelapse->measure plot Plot Normalized Intensity vs. Time measure->plot calculate Calculate Photobleaching Half-Life (t½) plot->calculate compare Compare t½ of Different Dyes calculate->compare

Figure 2: Workflow for quantitative photobleaching assay.

Conclusion

The landscape of fluorescent dyes is no longer dominated by a single brand. Researchers now have a variety of cost-effective alternatives to Alexa Fluor dyes that offer excellent, and in some cases, enhanced performance. By carefully considering the specific requirements of their experiments and utilizing the comparative data and protocols provided in this guide, scientists can select the optimal fluorescent probes to achieve high-quality, reproducible results while adhering to budgetary constraints. The availability of these alternatives fosters greater accessibility to advanced fluorescence-based techniques, ultimately driving innovation and discovery in the life sciences.

References

A Comparative Guide to Control Experiments for MB 660R DBCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing copper-free click chemistry, robust experimental design is paramount to ensure the specificity and validity of labeling results. This guide provides a comprehensive comparison of control experiments for MB 660R DBCO labeling, offering detailed protocols and a quantitative comparison with alternative fluorophores.

This compound is a bright and photostable far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This allows for a highly specific, copper-free click chemistry reaction with azide-modified molecules, a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] The exceptional brightness and photostability of the MB 660R dye make it an excellent choice for various imaging applications, including confocal microscopy.[1][2][3]

Performance Comparison of Far-Red DBCO-Conjugated Dyes

The selection of a fluorophore can significantly impact the outcome of a labeling experiment. Below is a quantitative comparison of MB 660R with two spectrally similar alternative dyes, Alexa Fluor 660 and CF 660R.

FeatureMB 660RAlexa Fluor 660CF 660R
Excitation Maximum (nm) 665[1][2]663[4]662[5]
Emission Maximum (nm) 690[1][2]690[4]682[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000[1][2][3][6][7][8][9]132,000[4][10][11]100,000[5][12]
Quantum Yield Data not available~0.33 (relative to Alexa Fluor 647)Data not available
Photostability Exceptionally photostable[1][2][3][13]Good photostabilityExceptionally photostable[12]
Key Characteristics Rhodamine-based dye, bright and highly photostable.[1][2][3][13]Widely used benchmark dye.Rhodamine-based dye, reported to be brighter and more photostable than Alexa Fluor 660.[12]

Experimental Protocols

To ensure the reliability of your labeling results, it is crucial to perform appropriate control experiments. The following protocols detail the primary labeling experiment, as well as essential negative and positive controls.

Experimental Workflow for this compound Labeling of Azide-Modified Cells

This workflow outlines the key steps for labeling cells that have been metabolically engineered to express azide (B81097) groups on their surface.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis cell_culture 1. Culture cells azide_sugar 2. Incubate with azide-containing sugar (e.g., Ac4ManNAz) cell_culture->azide_sugar wash1 3. Wash cells to remove unincorporated sugar azide_sugar->wash1 mb660r_dbco 4. Incubate with this compound wash1->mb660r_dbco Cells with surface azides wash2 5. Wash cells to remove unbound this compound mb660r_dbco->wash2 imaging 6. Image cells (e.g., confocal microscopy) wash2->imaging Labeled cells

A generalized workflow for labeling azide-modified cells with this compound.
Protocol 1: this compound Labeling of Azide-Modified Cells

Materials:

  • Azide-modified cells (e.g., cultured in the presence of an azide-containing sugar)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • DMSO

Procedure:

  • Prepare this compound stock solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM.

  • Cell preparation: Gently wash the azide-modified cells twice with pre-warmed PBS.

  • Labeling: Dilute the this compound stock solution in cell culture medium to a final concentration of 10-50 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unbound dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation/Emission: ~665/690 nm).

Control Experiments: Ensuring Specificity

The following diagram illustrates the logic of using negative and positive controls to validate the specificity of the this compound labeling.

control_logic cluster_experiment Experimental Condition cluster_negative_controls Negative Controls cluster_positive_control Positive Control cluster_outcomes Expected Outcomes exp Azide-modified cells + This compound exp_out Fluorescent Signal exp->exp_out neg1 Unmodified cells + This compound neg_out No/Low Signal neg1->neg_out neg2 Azide-modified cells + Control non-reactive alkyne neg2->neg_out pos1 Azide-modified beads + This compound pos_out Strong Signal pos1->pos_out

Logic diagram for control experiments in this compound labeling.
Protocol 2: Negative Control - Labeling of Unmodified Cells

This control is essential to demonstrate that the fluorescence signal is dependent on the presence of the azide group and not due to non-specific binding of the this compound to the cells.

Procedure:

  • Culture a population of cells in standard medium without the addition of any azide-containing sugar.

  • Follow the exact same labeling protocol as described in Protocol 1 (steps 2-5) using these unmodified cells.

  • Expected Outcome: No or minimal fluorescence signal should be observed, confirming that this compound does not non-specifically bind to the cells.

Protocol 3: Negative Control - Competition with a Non-fluorescent DBCO

This control helps to confirm that the labeling is specific to the DBCO-azide reaction.

Procedure:

  • Prepare azide-modified cells as in Protocol 1 .

  • Pre-incubate the azide-modified cells with a 10-fold molar excess of a non-fluorescent DBCO-containing compound (e.g., DBCO-amine) for 30 minutes at 37°C.

  • Without washing, add this compound at the standard concentration (10-50 µM) and incubate for 30-60 minutes at 37°C.

  • Follow the washing and imaging steps as described in Protocol 1 .

  • Expected Outcome: A significant reduction in the fluorescence signal compared to the primary experiment should be observed, as the non-fluorescent DBCO will have already reacted with the available azide groups.

Protocol 4: Positive Control - Labeling of Azide-Coated Beads

This control validates that the this compound is active and capable of reacting with azides.

Materials:

Procedure:

  • Resuspend the azide-coated beads in PBS.

  • Add this compound to the bead suspension at a final concentration of 10-50 µM.

  • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Wash the beads three times with PBS to remove unbound dye. This can be done by centrifugation for agarose beads or using a magnetic stand for magnetic beads.

  • Resuspend the beads in PBS and image a small aliquot under a fluorescence microscope.

  • Expected Outcome: A strong fluorescent signal from the beads should be observed, confirming the reactivity of the this compound.

By implementing these control experiments alongside your primary labeling protocol, you can significantly increase the confidence in your results and ensure the specificity of your this compound labeling.

References

A Quantitative Comparison of MB 660R DBCO and Spectrally Similar Dyes for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, copper-free click reactions have become an indispensable tool for labeling and visualizing biomolecules. The choice of a fluorescent probe is critical for the sensitivity and clarity of these experiments. This guide provides a quantitative analysis of MB 660R DBCO, a far-red fluorescent dye, and compares its performance with commercially available alternatives, Alexa Fluor™ 660 DBCO and CF™660R DBCO. The data presented here is based on publicly available information and established experimental protocols.

Comparative Analysis of Fluorescent Properties

The brightness of a fluorophore is a key determinant of its performance, which is a product of its molar extinction coefficient and fluorescence quantum yield. The following table summarizes the key spectral properties of this compound and its alternatives.

PropertyThis compoundAlexa Fluor™ 660 DBCOCF™660R DBCO
Excitation Maximum (nm) ~665[1][2][3]663663
Emission Maximum (nm) ~685 - 690[1][4]690682
Molar Extinction Coefficient (cm⁻¹M⁻¹) 92,000[1][4]132,000100,000
Quantum Yield (Φ) Not specified0.360.4
Calculated Brightness (M⁻¹cm⁻¹) Not specified47,52040,000

Experimental Protocols

Accurate determination of fluorescence quantum yield is essential for a direct comparison of dye performance. The following is a generalized protocol for measuring the relative fluorescence quantum yield of a dye, such as this compound, using a reference standard.

Protocol: Determination of Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of a test sample (e.g., this compound) relative to a standard dye with a known quantum yield.

Materials:

  • Test dye solution (e.g., this compound in a suitable solvent)

  • Reference standard dye solution (e.g., a dye with a known quantum yield in the same spectral region, dissolved in the same solvent as the test dye)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Solvent (e.g., ethanol (B145695) or phosphate-buffered saline, ensuring the dye is soluble and stable)

Procedure:

  • Preparation of Dye Solutions:

    • Prepare a series of dilutions for both the test dye and the reference standard in the chosen solvent.

    • The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the test and reference dyes at the excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the test and reference dyes. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the reference standard.

    • The slope of these plots should be linear.

    • The quantum yield of the test sample (Φ_test) can be calculated using the following equation:

      Φ_test = Φ_ref × (Slope_test / Slope_ref) × (n_test² / n_ref²)

      Where:

      • Φ_ref is the quantum yield of the reference standard.

      • Slope_test is the slope of the integrated fluorescence intensity vs. absorbance plot for the test dye.

      • Slope_ref is the slope of the integrated fluorescence intensity vs. absorbance plot for the reference standard.

      • n_test is the refractive index of the solvent used for the test dye.

      • n_ref is the refractive index of the solvent used for the reference standard. (If the same solvent is used, this term becomes 1).

Visualizing Experimental Workflow and Concepts

To further clarify the processes and concepts involved in this quantitative analysis, the following diagrams are provided.

G Experimental Workflow for Quantum Yield Determination cluster_measure Measurements cluster_analysis Data Analysis prep_test Prepare Test Dye Dilutions abs_measure Measure Absorbance (UV-Vis) prep_test->abs_measure prep_ref Prepare Reference Dye Dilutions prep_ref->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for determining relative fluorescence quantum yield.

G Calculation of Fluorophore Brightness brightness Brightness ext_coeff Molar Extinction Coefficient (ε) ext_coeff->brightness Multiplied by quantum_yield Quantum Yield (Φ) quantum_yield->brightness Multiplied by

Caption: Relationship between brightness, extinction coefficient, and quantum yield.

References

A Researcher's Guide to Copper-Free Click Chemistry: Advantages of MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, copper-free click chemistry has emerged as a powerful tool for labeling and visualizing biomolecules in their native environments. This method circumvents the cellular toxicity associated with copper catalysts required in traditional click chemistry, making it ideal for in vivo studies and live-cell imaging. At the forefront of this technology are fluorescent probes like MB 660R DBCO, a bright and photostable dye that offers significant advantages for researchers in drug development and various scientific disciplines. This guide provides an objective comparison of this compound with other common fluorescent probes, supported by experimental data and detailed protocols.

Unveiling the Power of Copper-Free Click Chemistry

Copper-free click chemistry utilizes a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. In this reaction, a dibenzocyclooctyne (DBCO) functional group, such as the one found on this compound, reacts spontaneously and specifically with an azide-tagged biomolecule to form a stable triazole linkage. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biochemical processes. The absence of a cytotoxic copper catalyst is a key advantage, enabling the study of dynamic processes within living organisms without perturbing cellular function.[1]

This compound: A Closer Look at a High-Performance Dye

This compound is a far-red fluorescent probe featuring a rhodamine-based structure.[1][2][3][4] Rhodamine dyes are well-regarded in fluorescence microscopy for their exceptional brightness and photostability. This compound is spectrally similar to other popular dyes such as Alexa Fluor® 660 and CF® 660R Dye, making it a viable and often more cost-effective alternative.[1] It is readily soluble in water and maintains its fluorescence across a broad pH range of 4 to 10.[1][2][3][4] One notable limitation is its potential for high background staining in fixed and permeabilized cells, suggesting it is best suited for live-cell surface labeling or in vivo applications.[1]

Performance Comparison: this compound vs. Alternatives

FeatureThis compoundAlexa Fluor 647 DBCOCy5 DBCO
Excitation Max (nm) ~665[1][2][3][4]~650~649
Emission Max (nm) ~685[1][2][3][4]~665~671
Extinction Coefficient (cm⁻¹M⁻¹) 92,000[1]239,000250,000
Quantum Yield High (Typical for rhodamines)~0.33~0.27
Photostability Exceptionally High[1][2][3][4]HighModerate
Molecular Weight ~1003.19Varies by manufacturer~1009.22
Key Advantages Excellent photostability, high brightness, cost-effective alternative.[1]High quantum yield, well-established dye.High extinction coefficient.
Limitations Potential for high background in fixed/permeabilized cells.[1]Higher cost.Lower photostability compared to others.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following are detailed protocols for key applications of this compound in copper-free click chemistry.

Protocol 1: Live Cell Surface Labeling

This protocol describes the labeling of azide-modified cell surface glycans on live cells with this compound.

Materials:

  • Live cells cultured with an azide-functionalized sugar (e.g., Ac4ManNAz) for 24-48 hours.

  • This compound.

  • Anhydrous DMSO.

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.

  • Labeling Reaction: Dilute the this compound stock solution in live cell imaging buffer to a final concentration of 2-10 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation/Emission: ~665/685 nm).

Protocol 2: In-Solution Protein Labeling

This protocol details the labeling of an azide-modified protein in solution with this compound.

Materials:

  • Purified azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Spin desalting columns or dialysis equipment for purification.

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 2-5 fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle shaking and protected from light.

  • Purification: Remove the unreacted this compound using a spin desalting column or through dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~665 nm. The purified, labeled protein is now ready for downstream applications.

Visualizing the Workflow and Advantages

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_azide Azide Incorporation cluster_labeling Copper-Free Click Chemistry cluster_analysis Analysis AzideSugar Azido Sugar (e.g., Ac4ManNAz) Metabolism Cellular Metabolism AzideSugar->Metabolism AzideCell Azide-tagged Cell Surface Metabolism->AzideCell ClickReaction SPAAC Reaction (in vivo / live cell) AzideCell->ClickReaction MB660R This compound MB660R->ClickReaction LabeledCell Fluorescently Labeled Cell ClickReaction->LabeledCell Imaging Fluorescence Microscopy LabeledCell->Imaging

Caption: Experimental workflow for live-cell labeling using this compound.

signaling_pathway_example cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (Azide-labeled) LabeledReceptor Labeled Receptor Ligand Ligand Ligand->Receptor Binding MB660R This compound MB660R->Receptor Click Labeling Dimerization Dimerization & Autophosphorylation LabeledReceptor->Dimerization Tracking Receptor Tracking & Internalization Studies LabeledReceptor->Tracking Downstream Downstream Signaling (e.g., MAPK pathway) Dimerization->Downstream

Caption: Visualizing a signaling pathway with this compound labeling.

advantages_logic cluster_properties Core Properties cluster_advantages Key Advantages cluster_applications Ideal Applications MB660R This compound Rhodamine Rhodamine-based Structure MB660R->Rhodamine DBCO DBCO Moiety MB660R->DBCO Photostability High Photostability Rhodamine->Photostability Brightness High Brightness Rhodamine->Brightness CopperFree Copper-Free Reaction DBCO->CopperFree Bioorthogonal Bioorthogonality DBCO->Bioorthogonal Confocal Confocal Microscopy Photostability->Confocal LiveCell Live-Cell Imaging Brightness->LiveCell InVivo In Vivo Studies CopperFree->InVivo Bioorthogonal->LiveCell Bioorthogonal->InVivo

References

Safety Operating Guide

Proper Disposal of MB 660R DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe laboratory environment and regulatory compliance necessitates the proper disposal of all chemical reagents. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of MB 660R DBCO, a fluorescent dye commonly used in bioconjugation and click chemistry. Adherence to these protocols is essential for minimizing risks and promoting a culture of safety in research and drug development.

Core Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the chemical's properties and to wear the appropriate Personal Protective Equipment (PPE).

Key Compound Information:

PropertyValueSource
Product Name This compound[1]
Appearance Blue solid[2]
Solubility Water, DMSO, DMF[2]
Storage -20°C, Desiccate[2]
Known Hazards Not expected to be an inhalation or significant ingestion hazard under normal use. Contains no substances known to be hazardous to the environment.[1]

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye/Face Protection Tight sealing safety goggles.To prevent accidental eye contact.[1]
Hand Protection Compatible chemical-resistant gloves.To prevent accidental skin contact.[1]
Skin/Body Protection Wear a lab coat and suitable protective clothing.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Not required under normal use. In case of insufficient ventilation, use respirators tested and approved under appropriate government standards.To minimize inhalation of any potential aerosols or dust.[1]

All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a fume hood, to minimize potential exposure.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, like all laboratory chemicals, must comply with local, regional, and national regulations.[1] The following protocol provides a general framework; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Segregation of Waste

Proper waste segregation is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated gloves, pipette tips, and weigh boats.

    • Place these materials in a designated, robust, and sealable plastic bag or a clearly labeled solid chemical waste container.[4]

  • Liquid Waste:

    • Collect solutions containing this compound. This includes leftover staining solutions, reaction mixtures, and the first rinse of any container that held the compound.[5]

    • Store liquid waste in a compatible, leak-proof container (e.g., glass or polyethylene) with a secure lid.[6]

    • Do not mix this waste with other chemical waste streams to avoid unknown reactions.[6]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or blades, must be placed in a designated, puncture-proof sharps container.[7]

Step 2: Waste Container Management

Proper management of waste containers is essential for safety and compliance.

  • Labeling: Immediately affix a hazardous waste label to the container once the first piece of waste is added.[6] The label should clearly state "Hazardous Waste," list all contents (including this compound and any solvents), and indicate the approximate concentrations and accumulation start date.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8] This area should be under the control of laboratory personnel.

  • Containment: Place liquid waste containers in secondary containment bins to prevent spills.[5][6]

  • Closure: Keep all waste containers securely closed except when actively adding waste.[5][6]

Step 3: Final Disposal
  • Contact EHS: Once a waste container is full or ready for disposal, contact your institution's EHS department.[6]

  • Arrange Pickup: EHS will provide specific instructions and arrange for the collection of the waste by a licensed hazardous waste contractor.[6]

  • Documentation: Be prepared to provide all necessary documentation, including the completed waste label.

Important Considerations:

  • The generation of waste should be avoided or minimized whenever possible.[1]

  • Empty containers or liners may retain some product residues. The first rinse of these containers must be collected and disposed of as hazardous waste.[1][5]

  • Never dispose of this compound or its solutions down the drain or in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point (Laboratory Bench) cluster_1 Waste Segregation & Collection cluster_2 Waste Storage cluster_3 Final Disposal Generate_Solid Generate Solid Waste (e.g., unused powder, contaminated PPE) Collect_Solid Collect in Labeled Solid Waste Container Generate_Solid->Collect_Solid Generate_Liquid Generate Liquid Waste (e.g., solutions, first rinse) Collect_Liquid Collect in Labeled, Leak-Proof Liquid Waste Container Generate_Liquid->Collect_Liquid Store_SAA Store in Designated Satellite Accumulation Area (SAA) Collect_Solid->Store_SAA Secondary_Containment Place in Secondary Containment Collect_Liquid->Secondary_Containment Secondary_Containment->Store_SAA Contact_EHS Container Full: Contact EHS Store_SAA->Contact_EHS EHS_Pickup Arrange for Pickup by Licensed Contractor Contact_EHS->EHS_Pickup

Caption: Logical workflow for the disposal of this compound laboratory waste.

References

Essential Safety and Operational Guide for Handling MB 660R DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling, application, and disposal of MB 660R DBCO, a bright and photostable far-red fluorescent dye. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesWear tight-sealing safety goggles to protect against potential splashes of the compound, especially when in solution.[1][2]
Hand Protection Chemical-Resistant GlovesWear suitable gloves, such as nitrile gloves, to prevent skin contact.[1][2] If direct contact occurs, rinse the affected area with plenty of water.[2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from accidental contamination.[1][3]
Respiratory Protection Respirator (if necessary)While not expected to be an inhalation hazard under normal use, in case of insufficient ventilation or when handling the powder, use a respirator approved under appropriate government standards.[2]

Operational Plan: Handling and Experimental Workflow

This compound is a water-soluble and pH-insensitive dye utilized in copper-free "click chemistry" reactions for labeling azide-containing biomolecules.[4][5]

Storage and Preparation:

  • Storage: Store the solid compound at -20°C and desiccate.[4] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][7]

  • Reconstitution: Dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting it into the final aqueous reaction buffer.[4][6][7]

Experimental Protocol: General Antibody Labeling This protocol outlines a typical workflow for conjugating this compound to an antibody.

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free and azide-free buffer (e.g., PBS, pH ~7.4).[8] Ensure that any additives like BSA or gelatin are removed.[9]

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound (as an NHS ester for antibody labeling) in anhydrous DMSO.[9][10]

  • Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO reagent to the antibody solution.[8][10] The final DMSO concentration in the reaction mixture should be kept below 20%.[8][10]

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[8][10]

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, and incubating for an additional 15 minutes.[9][10]

  • Purification: Remove the unreacted DBCO reagent using a desalting column or dialysis.[7][9]

  • Click Reaction: The DBCO-labeled antibody is now ready to be reacted with an azide-containing molecule. Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified target.[9]

  • Final Incubation: Incubate the click reaction for 2-4 hours at room temperature or overnight at 4°C.[8]

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_click Click Chemistry antibody_prep 1. Prepare Antibody (1-10 mg/mL in PBS) conjugation 3. Mix Antibody and DBCO (Incubate 60 min at RT) antibody_prep->conjugation dbco_prep 2. Prepare this compound (10 mM in DMSO) dbco_prep->conjugation quench 4. Quench Reaction (Optional) conjugation->quench purify 5. Purify Conjugate quench->purify click_reaction 6. React with Azide Target (Incubate 2-4h at RT) purify->click_reaction

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.